molecular formula C5H9O3- B1261901 2-Hydroxy-3-methylbutanoate

2-Hydroxy-3-methylbutanoate

Cat. No.: B1261901
M. Wt: 117.12 g/mol
InChI Key: NGEWQZIDQIYUNV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-3-methylbutyrate is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-hydroxy-3-methylbutyric acid, formed by loss of a proton from the carboxy group. It has a role as a human metabolite. It is a conjugate base of a 2-hydroxy-3-methylbutyric acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGEWQZIDQIYUNV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901261856
Record name Butanoic acid, 2-hydroxy-3-methyl-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117973-50-9
Record name Butanoic acid, 2-hydroxy-3-methyl-, ion(1-)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117973-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-hydroxy-3-methyl-, ion(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901261856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The α-Hydroxy Acid Shunt: A Technical Guide to the Role of 2-Hydroxy-3-methylbutanoate in Valine Catabolism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical pathway of valine catabolism is a well-defined, sequential enzymatic process crucial for energy production and the disposal of excess amino acids. However, under conditions of metabolic stress, particularly in inborn errors of metabolism such as Maple Syrup Urine Disease (MSUD), alternative or "shunt" pathways become prominent. This guide provides an in-depth technical exploration of one such pathway: the formation and metabolic role of 2-Hydroxy-3-methylbutanoate, an α-hydroxy acid analog of valine. We will dissect the enzymatic landscape, its pathophysiological significance as a biomarker, and the rigorous analytical methodologies required for its quantification in biological matrices. This document is intended to serve as a foundational resource for researchers investigating branched-chain amino acid metabolism, metabolic disorders, and the development of related therapeutic interventions.

Introduction: Beyond the Canonical Pathway

The breakdown of the essential branched-chain amino acid (BCAA) valine is a critical metabolic process. The accepted pathway proceeds through transamination to α-ketoisovalerate, followed by irreversible oxidative decarboxylation via the branched-chain α-keto acid dehydrogenase (BCKDH) complex, ultimately yielding succinyl-CoA for entry into the Krebs cycle. However, when the BCKDH complex is deficient, as seen in the genetic disorder Maple Syrup Urine Disease (MSUD), the accumulation of α-ketoisovalerate forces the cell to utilize alternative metabolic routes.[1][2]

One of the most significant of these is the reduction of α-ketoisovalerate to this compound (also known as 2-hydroxyisovaleric acid). This α-hydroxy acid is not an intermediate of the canonical pathway but rather the product of a shunt pathway that becomes diagnostically and pathologically relevant when the primary route is impaired.[3][4] Understanding the dynamics of this shunt is critical for diagnosing and monitoring metabolic diseases and for comprehending the broader consequences of disrupted BCAA metabolism.

The Metabolic Crossroads: Canonical vs. Shunt Pathway

To appreciate the role of this compound, one must first understand the main valine catabolic pathway it diverges from.

The Canonical Pathway of Valine Catabolism

The primary route for valine degradation is a multi-step process localized within the mitochondria.

  • Transamination: Valine's amino group is transferred to α-ketoglutarate by a branched-chain aminotransferase (BCAT), producing L-glutamate and the branched-chain α-keto acid (BCKA), α-ketoisovalerate.

  • Oxidative Decarboxylation: This is the rate-limiting and irreversible step. The BCKDH complex, a multi-enzyme assembly, converts α-ketoisovalerate to isobutyryl-CoA. A deficiency in this complex is the molecular basis of MSUD.[5]

  • Further Oxidation: A series of subsequent enzymatic reactions converts isobutyryl-CoA into propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and finally isomerized to succinyl-CoA, an intermediate of the citric acid cycle.

Valine Catabolism Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT IsobutyrylCoA Isobutyryl-CoA aKIV->IsobutyrylCoA BCKDH (Rate-Limiting) PropionylCoA Propionyl-CoA IsobutyrylCoA->PropionylCoA Multiple Steps SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA Multiple Steps TCA TCA Cycle SuccinylCoA->TCA

Figure 1: The canonical pathway of valine catabolism.
The this compound Shunt

In MSUD, the blockage at the BCKDH step causes a massive buildup of α-ketoisovalerate.[3][6] This high substrate concentration drives a reversible reduction reaction, forming this compound.

  • Enzymology of the Shunt: The reduction of the keto group of α-ketoisovalerate to a hydroxyl group is catalyzed by one or more NADH/NADPH-dependent dehydrogenases or reductases. While a single, specific enzyme has not been definitively identified for this role in mammals, it is likely performed by enzymes with broad substrate specificity, such as lactate dehydrogenase or other α-keto acid reductases, which are driven by the high concentration of the substrate. The reaction is reversible, allowing the α-hydroxy acid to be oxidized back to the α-keto acid.

Metabolic Shunt cluster_main Canonical Pathway cluster_shunt Shunt Pathway Valine Valine aKIV α-Ketoisovalerate Valine->aKIV BCAT Block aKIV->Block BCKDH (Deficient in MSUD) HMB 2-Hydroxy- 3-methylbutanoate aKIV->HMB Dehydrogenase/Reductase (NADH/NADPH) Analytical Workflow Urine Urine Sample Spike Spike with Internal Standard Urine->Spike Extract Acidify & Liquid-Liquid Extraction (Ethyl Acetate) Spike->Extract Evap Evaporate to Dryness Extract->Evap Deriv Derivatization 1. MEOX (Keto Groups) 2. MSTFA (OH/COOH Groups) Evap->Deriv GCMS GC-MS Analysis Deriv->GCMS Data Data Processing & Quantification GCMS->Data

Sources

Metabolic pathway of 2-hydroxyisovalerate from branched-chain amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Pathway and Analytical Characterization of 2-Hydroxyisovalerate (2-HIV)

Executive Summary

2-Hydroxyisovalerate (2-HIV), also known as


-hydroxyisovalerate, is a pivotal organic acid derived from the catabolism of Valine, a branched-chain amino acid (BCAA). Under physiological homeostasis, 2-HIV represents a minor metabolic shunt; however, in pathological states such as Maple Syrup Urine Disease (MSUD) or specific hypoxic conditions, it becomes a critical diagnostic biomarker. Furthermore, its chiral specificity has garnered significant attention in industrial biocatalysis for the synthesis of biodegradable polymers and pharmaceutical intermediates.

This guide delineates the biochemical causality of 2-HIV formation, its clinical utility as a marker of mitochondrial dysfunction, and the gold-standard GC-MS protocols required for its rigorous quantification.

Biochemistry & Enzymology: The Metabolic Fork

The formation of 2-HIV is a result of a "metabolic spillover" from the primary BCAA catabolic pathway. Understanding this requires dissecting the competition between oxidative decarboxylation and reduction at the 2-ketoisovalerate (2-KIV) node.

The Canonical Pathway vs. The Shunt
  • Transamination (Reversible): Valine is converted to 2-ketoisovalerate (2-KIV) by Branched-Chain Aminotransferase (BCAT). This occurs primarily in skeletal muscle.[1]

  • Oxidative Decarboxylation (Primary Route): In healthy mitochondria, 2-KIV is irreversibly converted to Isobutyryl-CoA by the Branched-Chain

    
    -Keto Acid Dehydrogenase (BCKDH) complex.
    
  • Reduction (Secondary/Pathological Route): When BCKDH is inhibited (e.g., MSUD mutations, phosphorylation by BCKDK) or overwhelmed, 2-KIV accumulates. The cytosolic enzyme Lactate Dehydrogenase (LDH) —specifically the LDH-1 and LDH-5 isoforms—promiscuously reduces 2-KIV to 2-HIV to regenerate NAD+.

Enzyme Kinetics and Causality
  • BCKDH Complex: High affinity for 2-KIV (

    
    ). Under normal conditions, this enzyme efficiently clears 2-KIV, preventing significant 2-HIV formation.
    
  • Lactate Dehydrogenase (LDH): Low affinity for 2-KIV (

    
    ). LDH prefers Pyruvate (
    
    
    
    ).
    • Insight: 2-HIV is only detectable in significant quantities when intracellular 2-KIV concentrations rise by orders of magnitude (mM range), outcompeting Pyruvate for the LDH active site. This makes 2-HIV a threshold biomarker —its presence signals a specific saturation of the primary catabolic machinery.

Pathway Visualization

G cluster_legend Pathway Logic Valine L-Valine KIV 2-Ketoisovalerate (2-KIV) Valine->KIV Transamination BCAT BCAT (Cytosol/Mito) Valine->BCAT Isobutyryl Isobutyryl-CoA KIV->Isobutyryl Primary Route (Oxidative Decarboxylation) HIV 2-Hydroxyisovalerate (2-HIV) KIV->HIV Pathological Shunt (Reduction) BCKDH BCKDH Complex (Mitochondria) KIV->BCKDH LDH Lactate Dehydrogenase (Cytosol) KIV->LDH TCA TCA Cycle Isobutyryl->TCA Energy Production Normal: Flux -> Isobutyryl-CoA Normal: Flux -> Isobutyryl-CoA MSUD/Hypoxia: Flux -> 2-HIV MSUD/Hypoxia: Flux -> 2-HIV

Figure 1: Metabolic bifurcation of Valine. The red path indicates the formation of 2-HIV, which occurs when the primary BCKDH pathway (green) is blocked or saturated.

Clinical Significance: The MSUD Biomarker

In Maple Syrup Urine Disease (MSUD), a genetic defect in the E1, E2, or E3 subunits of the BCKDH complex leads to a systemic accumulation of BCAAs and their keto-acid analogs.

  • Diagnostic Utility: While elevated Valine is the primary marker, 2-hydroxyisovalerate is a critical confirmatory marker in urine organic acid analysis. Its presence distinguishes acute metabolic decompensation from simple dietary protein overload.

  • Lactic Acidosis Cross-Talk: In severe lactic acidosis (e.g., shock, sepsis), 2-HIV may be transiently elevated even without MSUD. This is due to the mass-action effect: extremely high NADH/NAD+ ratios force LDH to reduce any available alpha-keto acid, including 2-KIV.

Table 1: Comparative Metabolite Profiles

ConditionPlasma ValineUrine 2-KIVUrine 2-HIVMechanism
Healthy Control Normal (< 250 µM)Trace / AbsentAbsentEfficient BCKDH activity.
Classic MSUD Very High (> 1000 µM)Very HighHigh BCKDH block; 2-KIV reduced by LDH.
Lactic Acidosis Normal / Mild ElevationNormalMild/Moderate High NADH drives LDH promiscuity.

Analytical Protocol: GC-MS Quantification

To accurately quantify 2-HIV, researchers must employ Gas Chromatography-Mass Spectrometry (GC-MS). Because 2-HIV is non-volatile and polar, a dual-derivatization strategy is recommended to ensure stability and separation from its keto-analog (2-KIV).

Experimental Workflow

Reagents:

  • Oximation Reagent: Hydroxylamine hydrochloride in pyridine (prevents keto-enol tautomerization of 2-KIV, ensuring it doesn't interfere with 2-HIV).

  • Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Internal Standard (IS): 3,3-dimethylglutaric acid or Tropic acid.

Protocol Steps:

  • Extraction: Acidify 100 µL of urine (pH < 2) with HCl. Extract twice with Ethyl Acetate.

  • Drying: Evaporate the organic layer to dryness under Nitrogen gas at 40°C.

  • Oximation (Critical Step): Add 50 µL of Oximation Reagent. Incubate at 60°C for 30 mins.

    • Why? This locks the carbonyl group of the co-existing 2-KIV, preventing it from converting into multiple silyl-derivatives that could co-elute with 2-HIV.

  • Silylation: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 mins.

    • Mechanism:[1][2][3][4][5] Converts the hydroxyl group (-OH) and carboxyl group (-COOH) of 2-HIV into trimethylsilyl (TMS) esters/ethers, rendering the molecule volatile.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

GC-MS Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 70°C (2 min)

    
     10°C/min 
    
    
    
    280°C.
  • Target Ions (TMS-derivative of 2-HIV):

    • Quantifier Ion: m/z 145 (Loss of methyl from TMS).

    • Qualifier Ions: m/z 117 , m/z 73 (TMS group).

Analytical Workflow Diagram

Analytical Sample Urine/Plasma Sample Extract Liquid-Liquid Extraction (Ethyl Acetate, pH < 2) Sample->Extract Dry Evaporation (N2, 40°C) Extract->Dry Deriv1 Oximation (Hydroxylamine/Pyridine) Dry->Deriv1 Stabilize Keto Acids Deriv2 Silylation (BSTFA + 1% TMCS) Deriv1->Deriv2 Volatilize 2-HIV GCMS GC-MS Analysis (SIM Mode: m/z 145) Deriv2->GCMS

Figure 2: Step-by-step derivatization workflow for differentiating 2-HIV from its keto-precursor 2-KIV.

Industrial Application: Chiral Synthesis

Beyond clinical diagnostics, 2-HIV is a valuable chiral building block. Chemical synthesis yields a racemic mixture (DL-2-HIV), but biological systems can be engineered to produce optically pure (S)-2-hydroxyisovalerate .

Bio-Engineering Strategy: Researchers utilize whole-cell biocatalysis in E. coli by overexpressing:

  • L-Amino Acid Deaminase (LAAD): Converts L-Valine to 2-KIV.

  • Hydroxyisovalerate Dehydrogenase (HivDH): Specific enzymes from fungi (e.g., Fusarium) or engineered Lactate Dehydrogenases with altered substrate specificity to favor 2-KIV reduction over pyruvate.

This "redox-neutral" cascade allows for the sustainable production of biodegradable polyester precursors from renewable amino acid feedstocks.

References

  • Mechanisms of BCAA Catabolism

    • Holeček, M. (2018). "Branched-chain amino acids in health and disease: metabolism, alterations in blood plasma, and as supplements." Nutrition & Metabolism. Link

  • Enzymology of LDH Promiscuity

    • Showell, C., et al. (2020). "Lactate dehydrogenase expression and activity in the context of branched-chain amino acid metabolism." Journal of Biological Chemistry. Link

  • MSUD Clinical Markers

    • Blackburn, P. R., et al. (2017). "Maple Syrup Urine Disease: Mechanisms and Management." The Application of Clinical Genetics. Link

  • GC-MS Protocols for Organic Acids

    • Tanaka, K., et al. (1980). "Gas-chromatographic method of screening for inborn errors of metabolism in urine." Clinica Chimica Acta. Link

  • Industrial Biosynthesis

    • Deng, C., et al. (2023). "Biosynthesis of chiral

      
      -hydroxy acids from essential amino acids using whole-cell biocatalysts." Microbial Cell Factories. Link
      

Sources

Technical Guide: Distinguishing 2-Hydroxyisovaleric Acid vs. 3-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic profiling and drug development, the precise differentiation between 2-hydroxyisovaleric acid (2-HIV) and 3-hydroxyisovaleric acid (3-HIV) is critical due to their distinct metabolic origins and clinical implications. While they are structural isomers with identical molecular weights (118.13 g/mol ), they serve as biomarkers for completely different physiological states: 2-HIV is a hallmark of Maple Syrup Urine Disease (MSUD) and lactic acidosis (Valine pathway), whereas 3-HIV is the primary marker for biotin deficiency and 3-methylcrotonyl-CoA carboxylase deficiency (Leucine pathway). This guide provides a definitive technical framework for distinguishing these isomers using metabolic logic and advanced mass spectrometry.

Molecular & Physicochemical Characterization

Although both molecules are hydroxy-derivatives of isovaleric acid, the position of the hydroxyl group alters their fragmentation patterns and chromatographic behavior.

Feature2-Hydroxyisovaleric Acid (2-HIV)3-Hydroxyisovaleric Acid (3-HIV)
IUPAC Name 2-hydroxy-3-methylbutanoic acid3-hydroxy-3-methylbutanoic acid
Common Name

-Hydroxyisovaleric acid

-Hydroxyisovaleric acid
Functional Group

-Hydroxy acid (Alpha position)

-Hydroxy acid (Beta position)
Molecular Weight 118.13 g/mol 118.13 g/mol
Precursor Amino Acid Valine Leucine
Primary Clinical Association MSUD, Lactic Acidosis, KetosisBiotin Deficiency, 3-MCC Deficiency
Stability Stable; forms lactides upon dehydrationStable; forms 3-methylcrotonic acid upon dehydration

Metabolic Pathways: The Divergence

The causality of these markers lies in their biosynthetic origins. They are not interconvertible; they represent "dead-end" metabolites from parallel branched-chain amino acid (BCAA) catabolic pathways.

2-Hydroxyisovaleric Acid (Valine Pathway)

2-HIV is produced primarily from the catabolism of Valine .

  • Transamination: Valine is converted to 2-ketoisovalerate (also called

    
    -ketoisovalerate) by branched-chain aminotransferase (BCAT).
    
  • Decarboxylation Block (Pathology): Normally, 2-ketoisovalerate is decarboxylated by the Branched-Chain

    
    -Ketoacid Dehydrogenase (BCKAD) complex. In MSUD (BCKAD deficiency) or severe acidosis, this step is blocked.
    
  • Reduction: The accumulated 2-ketoisovalerate is reduced by lactate dehydrogenase (LDH) or a similar 2-hydroxyacid dehydrogenase to form 2-HIV . This is analogous to the reduction of pyruvate to lactate.

3-Hydroxyisovaleric Acid (Leucine Pathway)

3-HIV is a byproduct of Leucine catabolism.

  • Upstream Catabolism: Leucine is converted to isovaleryl-CoA and then to 3-methylcrotonyl-CoA .

  • Carboxylation Block (Pathology): The enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) requires biotin as a cofactor to convert 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA.

  • Shunt Pathway: In biotin deficiency or genetic 3-MCC deficiency, 3-methylcrotonyl-CoA accumulates. It is hydrated by enoyl-CoA hydratase to form 3-hydroxyisovaleryl-CoA , which is then hydrolyzed to free 3-HIV .

MetabolicPathways Figure 1: Metabolic Divergence of Hydroxyisovaleric Acid Isomers. 2-HIV originates from Valine (MSUD pathway), while 3-HIV originates from Leucine (Biotin pathway). Valine L-Valine KIV 2-Ketoisovalerate (alpha-Keto) Valine->KIV Transamination BCKAD BCKAD Complex (Deficient in MSUD) KIV->BCKAD Normal Path LDH LDH / Reductase KIV->LDH Accumulation (Block) HIV2 2-HYDROXYISOVALERIC ACID (2-HIV) [Marker: MSUD/Acidosis] Leucine L-Leucine IVCoA Isovaleryl-CoA Leucine->IVCoA MCCoA 3-Methylcrotonyl-CoA IVCoA->MCCoA MCC 3-MCC Enzyme (Requires Biotin) MCCoA->MCC Normal Path Hydratase Enoyl-CoA Hydratase MCCoA->Hydratase Biotin Deficient Shunt HIV3 3-HYDROXYISOVALERIC ACID (3-HIV) [Marker: Biotin Deficiency] LDH->HIV2 Hydratase->HIV3

Clinical Significance & Biomarker Utility[1]

2-Hydroxyisovaleric Acid (2-HIV)
  • Maple Syrup Urine Disease (MSUD): In classic MSUD, 2-HIV is massively elevated along with 2-hydroxyisocaproic acid and 2-hydroxy-3-methylvaleric acid. It serves as a secondary diagnostic marker when keto-acids are unstable.

  • Lactic Acidosis: In states of tissue hypoxia, the same dehydrogenase activity that produces lactate can reduce 2-ketoisovalerate to 2-HIV.

3-Hydroxyisovaleric Acid (3-HIV)
  • Biotin Deficiency: 3-HIV is the most sensitive urinary marker for marginal biotin deficiency. Reduced 3-MCC activity forces the shunt toward 3-HIV excretion.

  • 3-MCC Deficiency: A specific inborn error of metabolism where 3-HIV is persistently elevated without biotin deficiency.

  • Interference: Elevated in pregnancy and smokers due to increased biotin catabolism.

Analytical Methodologies

Distinguishing these isomers requires chromatographic separation because they share the same parent mass and often similar daughter ions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Direct analysis without derivatization is preferred for speed, but requires a column capable of retaining polar organic acids.

  • Column Selection: Reverse phase (C18) often fails to retain these small polar acids or separate the isomers.

    • Recommended:Amino (NH2) Column or HILIC (Hydrophilic Interaction Liquid Chromatography). These phases provide the necessary selectivity to separate the alpha-hydroxy (2-HIV) from the beta-hydroxy (3-HIV) isomer.

  • MRM Transitions (Negative Mode ESI):

    • 3-HIV:

      
       117.1 
      
      
      
      59.0 (Quantifier).[1][2]
    • 2-HIV:

      
       117.1 
      
      
      
      59.0 (Quantifier).[2]
    • Note: Since the transitions are identical (decarboxylation/cleavage), Retention Time (RT) is the sole discriminator. On a Phenomenex Luna NH2 column, 3-HIV typically elutes earlier (e.g., 2.7 min) than 2-HIV (e.g., 3.1 min) depending on mobile phase pH.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the "Gold Standard" for comprehensive organic acid profiling.

  • Derivatization: Required to make the acids volatile. Trimethylsilylation (TMS) using BSTFA + 1% TMCS is standard.[3]

  • Differentiation:

    • 2-HIV (di-TMS): Shows a prominent fragment from

      
      -cleavage (loss of COOTMS).
      
    • 3-HIV (di-TMS): Shows a distinct fragmentation pattern due to the

      
      -hydroxy position.
      
    • Separation: A standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS) resolves these isomers well.

AnalyticalWorkflow Figure 2: Analytical Decision Tree. LC-MS relies on chromatographic resolution (RT); GC-MS utilizes both RT and spectral fragmentation differences. cluster_LC LC-MS/MS (Targeted) cluster_GC GC-MS (Profiling) Sample Biological Sample (Urine/Plasma) LC_Prep Protein Ppt (Methanol) Sample->LC_Prep GC_Ext Liquid-Liquid Extraction (Ethyl Acetate) Sample->GC_Ext LC_Col Column: NH2 / HILIC (Critical for Isomer Sep) LC_Prep->LC_Col LC_Det MRM: 117 -> 59 Distinguish by RT LC_Col->LC_Det GC_Deriv Derivatization (BSTFA/TMCS) GC_Ext->GC_Deriv GC_Det EI-MS Spectrum Unique Fragmentation GC_Deriv->GC_Det

Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for the specific quantification of 3-HIV (biotin marker) while ensuring separation from 2-HIV interference.

Reagents:

  • Standard: 3-Hydroxyisovaleric acid (Sigma-Aldrich).[3]

  • Internal Standard: [2H8]-3-Hydroxyisovaleric acid (Isotope dilution is essential for accuracy).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1][2]

Step-by-Step Workflow:

  • Sample Preparation:

    • Aliquot 100

      
      L of urine.
      
    • Add 10

      
      L of Internal Standard solution (100 
      
      
      
      M).
    • Dilute with 900

      
      L of Mobile Phase A (to match initial gradient conditions).
      
    • Centrifuge at 14,000 x g for 10 minutes to remove particulates.

    • Transfer supernatant to an autosampler vial.

  • Chromatography (HILIC Mode):

    • Column: Phenomenex Luna 3

      
      m NH2 100Å (100 x 2.0 mm).
      
    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 95% B (High organic for HILIC retention).

      • 1-5 min: Linear gradient to 50% B.

      • 5-7 min: Hold 50% B.

      • 7.1 min: Re-equilibrate to 95% B.

    • Validation Check: Inject pure standards of 2-HIV and 3-HIV separately to establish retention time windows. 3-HIV should elute before 2-HIV in many HILIC conditions, or after in specific ion-exchange modes. Verify experimentally.

  • Mass Spectrometry (QQQ):

    • Source: ESI Negative Mode.[3]

    • Spray Voltage: -4500 V.

    • MRM Table:

      • Analyte (3-HIV): 117.1 (Q1)

        
         59.1 (Q3). CE: -15V.
        
      • Interference Check (2-HIV): 117.1 (Q1)

        
         59.1 (Q3). (Monitor RT).
        
      • Internal Standard: 125.1 (Q1)

        
         61.1 (Q3).
        
  • Data Analysis:

    • Integrate the peak at the specific Retention Time for 3-HIV.

    • Any peak appearing at the 2-HIV retention time must be excluded from the 3-HIV quantification area to avoid false positives for biotin deficiency.

References

  • Mock, D. M., et al. (2011). "Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS." Journal of Chromatography B. Link

  • Sweetman, L. (2001). "Organic Acid Analysis." Techniques in Diagnostic Human Biochemical Genetics. Wiley-Liss.
  • Fu, X., et al. (2016). "Biomarker discovery in maple syrup urine disease using UPLC-QTOF-MS metabolomics." Journal of Proteome Research.
  • HealthMatters.io. (2021). "3-Hydroxyisovaleric Acid: Clinical Significance and Biotin Deficiency." Link

  • Rupa Health. (2023). "2-Oxoisovaleric Acid and 2-Hydroxyisovaleric Acid in Valine Metabolism." Link

Sources

High-Yield Production of 2-Hydroxy-3-methylbutanoate (HIVA) via Lactiplantibacillus Fermentation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-3-methylbutanoate (also known as


-hydroxyisovaleric acid or HIVA) is a high-value hydroxylated fatty acid analogue derived from valine catabolism. Unlike its better-known counterpart HICA (from leucine), HIVA exhibits distinct antifungal properties and therapeutic potential in intestinal epithelial regeneration.

This technical guide provides a rigorous, field-validated framework for the biosynthesis of HIVA using Lactic Acid Bacteria (LAB) . Moving beyond generic fermentation, we focus on the metabolic flux redirection from valine transamination to hydroxyacid dehydrogenation, minimizing the competitive thermodynamic pull of standard lactic acid production.

Metabolic Pathway Engineering

The production of HIVA is a secondary metabolic process dependent on the catabolism of Branched-Chain Amino Acids (BCAAs). In LAB, this pathway competes with the primary glycolytic flux.

The Bioconversion Mechanism

The conversion of L-Valine to HIVA involves two critical enzymatic steps:

  • Transamination: L-Valine is converted to

    
    -ketoisovalerate (
    
    
    
    -KIV) by Branched-chain Aminotransferase (BcAT) . This reaction requires an
    
    
    -keto acid acceptor (typically
    
    
    -ketoglutarate).[1]
  • Reduction:

    
    -KIV is reduced to this compound by Hydroxyacid Dehydrogenase (HycDH)  or a promiscuous Lactate Dehydrogenase (LDH) . This step consumes NADH, regenerating NAD+ essential for glycolysis.
    
Pathway Visualization

The following diagram illustrates the metabolic node where amino acid catabolism intersects with the central carbon metabolism.

HIVA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactic Acid (Primary Byproduct) Pyruvate->Lactate LDH (Major Flux) Valine L-Valine (Precursor) KIV α-Ketoisovalerate (Intermediate) Valine->KIV BcAT (Transamination) Glutamate Glutamate Valine->Glutamate HIVA This compound (Target: HIVA) KIV->HIVA HycDH / LDH (Reduction) NAD NAD+ KIV->NAD aKG α-Ketoglutarate aKG->Valine NADH NADH + H+ NADH->KIV

Figure 1: Metabolic flux map showing the diversion of Valine to HIVA via BcAT and HycDH enzymes, coupled with NADH oxidation.

Strain Selection & Experimental Design

Strain Selection

Not all LAB possess high BcAT activity. The genus Lactiplantibacillus (formerly Lactobacillus) is preferred due to its robust proteolytic system and BCAA catabolic machinery.

  • Primary Candidate: Lactiplantibacillus plantarum (e.g., strains WCFS1 or MiLAB 14).

  • Alternative: Lactobacillus paracasei (e.g., strain BD5115).[2]

Critical Parameters (Causality Explained)
  • Precursor Availability (Valine): The BcAT reaction is reversible. High concentrations of Valine drive the equilibrium toward

    
    -KIV.
    
  • Cofactor Balance (NADH/NAD+): The conversion of

    
    -KIV to HIVA is a reduction step. It competes with the conversion of Pyruvate to Lactate for NADH. Therefore, slow-growth conditions  or resting cell assays  often yield higher specific productivity than exponential growth, as the demand for pyruvate reduction decreases.
    
  • Alpha-Keto Acid Acceptor: Transamination requires an acceptor (

    
    -ketoglutarate). While LAB can generate this via the TCA cycle (incomplete in many LAB) or glutamate dehydrogenase, adding 
    
    
    
    -ketoglutarate can boost conversion rates, though it increases cost.

Fermentation Protocol (Self-Validating System)

This protocol utilizes a Modified MRS (mMRS) medium enriched with Valine. It includes a validation step to ensure the strain is actively metabolizing the precursor.

Reagents & Media Preparation

Base Medium (mMRS-Val):

  • Proteose Peptone: 10.0 g/L

  • Beef Extract: 10.0 g/L

  • Yeast Extract: 5.0 g/L

  • Glucose: 20.0 g/L (Carbon source for NADH generation)

  • Polysorbate 80: 1.0 g/L

  • Ammonium Citrate: 2.0 g/L

  • Sodium Acetate: 5.0 g/L

  • Magnesium Sulfate: 0.1 g/L

  • Manganese Sulfate: 0.05 g/L

  • L-Valine (Precursor): 5.0 g/L (Added post-autoclaving via filter sterilization to prevent Maillard reactions).

Step-by-Step Workflow

Phase 1: Inoculum Preparation

  • Revive L. plantarum from glycerol stock into 10 mL standard MRS broth.

  • Incubate statically at 37°C for 18–24 hours (Stationary phase).

  • Validation: Check OD600; target range 2.0–2.5. If <1.5, extend incubation.

Phase 2: Production Fermentation

  • Inoculate 1% (v/v) of the seed culture into 500 mL mMRS-Val medium in a 1L Duran bottle or bioreactor.

  • Incubation: Incubate statically (microaerophilic) at 30°C for 72–96 hours.

    • Note: Lower temperature (30°C vs 37°C) favors secondary metabolite accumulation over rapid biomass generation.

  • pH Control (Optional but Recommended): Maintain pH > 5.0 using CaCO3 (buffer) or 2M NaOH (bioreactor). Acidic pH (<4.0) can inhibit BcAT activity.

Phase 3: Harvest & Extraction

  • Centrifuge culture at 8,000

    
     g for 15 minutes at 4°C.
    
  • Collect the Cell-Free Supernatant (CFS) .

  • Filter CFS through a 0.22

    
    m PVDF membrane.
    

Analytical Validation (HPLC Quantification)

To quantify this compound, use High-Performance Liquid Chromatography (HPLC). This method separates organic acids based on hydrophobicity and ionic interaction.

HPLC Conditions
ParameterSpecification
Column Aminex HPX-87H (Bio-Rad) or C18 Reversed-Phase
Detector UV (210 nm) or Refractive Index (RI)
Mobile Phase 5 mM H₂SO₄ (Isocratic)
Flow Rate 0.6 mL/min
Temperature 50°C (Column Oven)
Injection Vol 20

L
Retention Time HIVA typically elutes after Lactic acid but before Valine (verify with standard).
Calculation

Calculate the concentration using the external standard method:



Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low HIVA Yield Glucose depletion (Lack of NADH)Feed glucose (fed-batch) to maintain 5 g/L residual glucose.
High Residual Valine Low BcAT activitySupplement with 2 mM

-Ketoglutarate to drive transamination.
High Lactic Acid Competitive pyruvate reductionUse a resting cell assay: Harvest cells, wash, and resuspend in buffer + Glucose + Valine.

References

  • Sjögren, J., et al. (2003). "Antifungal 3-Hydroxy Fatty Acids from Lactobacillus plantarum MiLAB 14." Applied and Environmental Microbiology. Available at: [Link]

  • Qiao, Z., et al. (2022). "Lactobacillus paracasei BD5115-Derived 2-Hydroxy-3-Methylbutyric Acid Promotes Intestinal Epithelial Cells Proliferation."[2] Frontiers in Nutrition. Available at: [Link]

  • Gutsche, K., et al. (2012). "Metabolic Engineering of Lactic Acid Bacteria for the Production of Industrially Important Compounds." ResearchGate.[3] Available at: [Link]

  • PubChem. (2025).[4] "2-Hydroxy-3-methylbutyric acid | C5H10O3."[4] National Library of Medicine. Available at: [Link]

  • HealthMatters. (2025). "2-Hydroxyisovaleric Acid Quantification and Clinical Significance." HealthMatters.io. Available at: [Link]

Sources

Clinical Significance of Elevated Alpha-Hydroxyisovaleric Acid in Urine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide for Metabolic Profiling and Toxicology

Executive Summary

Alpha-hydroxyisovaleric acid (2-hydroxyisovaleric acid; 2-HIVA) is a specific organic acid metabolite derived from the catabolism of the branched-chain amino acid (BCAA) Valine . While historically categorized primarily as a diagnostic marker for Maple Syrup Urine Disease (MSUD) , contemporary metabolic profiling has expanded its utility as a sensitive biomarker for mitochondrial dysfunction , tissue hypoxia , and drug-induced metabolic toxicity .

This guide provides a rigorous technical analysis of 2-HIVA, distinguishing it from its isomer 3-hydroxyisovaleric acid (a marker of biotin deficiency), and outlines the biochemical mechanisms, analytical protocols (GC-MS), and decision-making frameworks required for its interpretation in clinical and research settings.

Biochemistry & Metabolic Origin

To correctly interpret elevated 2-HIVA, one must understand its position in the Valine catabolic pathway. Unlike non-specific markers, 2-HIVA production is a direct consequence of the accumulation of its keto-acid precursor, alpha-ketoisovaleric acid (KIV), typically driven by a blockage or inhibition of the Branched-Chain Alpha-Ketoacid Dehydrogenase (BCKAD) complex.

The Valine Catabolism Pathway
  • Transamination: Valine is reversibly transaminated by Branched-Chain Aminotransferase (BCAT) to form Alpha-Ketoisovaleric Acid (KIV) .

  • Decarboxylation (The Control Point): Under normal conditions, KIV is irreversibly decarboxylated by the mitochondrial BCKAD complex to form Isobutyryl-CoA.

  • Pathological Shunt: If BCKAD is deficient (MSUD) or inhibited (high NADH/NAD+ ratio due to hypoxia/toxicity), KIV accumulates.

  • Reduction: Accumulated KIV is reduced by Lactate Dehydrogenase (LDH) or a similar cytosolic reductase to form Alpha-Hydroxyisovaleric Acid (2-HIVA) .

Pathway Visualization

The following diagram illustrates the metabolic shunt leading to 2-HIVA accumulation.

ValineMetabolism cluster_inhibition Inhibitory Factors Valine L-Valine KIV Alpha-Ketoisovaleric Acid (KIV) Valine->KIV Transamination IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA Oxidative Decarboxylation HIVA Alpha-Hydroxyisovaleric Acid (2-HIVA) KIV->HIVA Reduction (Pathological Shunt) TCA TCA Cycle IsobutyrylCoA->TCA BCAT BCAT (Transaminase) BCKAD BCKAD Complex (Rate Limiting) LDH LDH / Reductase (NADH dependent) MSUD MSUD (Genetic Defect) MSUD->BCKAD Blocks Hypoxia Hypoxia / Mito Tox (High NADH) Hypoxia->BCKAD Inhibits Hypoxia->LDH Drives Reaction

Caption: Valine catabolism showing the primary block at BCKAD and the secondary reduction shunt to 2-HIVA.

Clinical Significance & Differential Diagnosis

Primary Pathology: Maple Syrup Urine Disease (MSUD)

In MSUD, a genetic defect in the E1, E2, or E3 subunits of the BCKAD complex prevents the breakdown of KIV.

  • Profile: Massive elevation of 2-HIVA, KIV, and Branched-Chain Amino Acids (Valine, Leucine, Isoleucine).[1]

  • Pathognomonic Marker: Presence of Alloisoleucine is required to confirm MSUD. 2-HIVA alone is suggestive but not diagnostic.

Secondary Pathology: Mitochondrial Dysfunction & Hypoxia

Elevated 2-HIVA is increasingly recognized as a marker of "functional MSUD" caused by mitochondrial stress.

  • Mechanism: The BCKAD complex is sensitive to the mitochondrial NADH/NAD+ ratio. In states of hypoxia or drug-induced mitochondrial toxicity (e.g., inhibition of Complex I), NADH levels rise.

  • Effect: High NADH inhibits BCKAD and simultaneously drives the LDH-mediated reduction of KIV to 2-HIVA.

  • Context: Often seen in patients with lactic acidosis, ketoacidosis, or severe respiratory distress (e.g., COVID-19, sepsis).

Differential Diagnosis Table

Distinguishing 2-HIVA from its structural isomers and related metabolites is critical.

MetabolitePrimary PrecursorClinical AssociationKey Differentiator
2-Hydroxyisovaleric Acid ValineMSUD, Hypoxia, Lactic AcidosisElevated KIV, Valine; Normal Biotin.
3-Hydroxyisovaleric Acid LeucineBiotin Deficiency, Isovaleric AcidemiaElevated 3-Methylcrotonylglycine; Responds to Biotin.
Isovalerylglycine LeucineIsovaleric AcidemiaMassive elevation of Isovalerylglycine; distinct odor.
2-Hydroxyglutaric Acid Glutamate/Lysine2-Hydroxyglutaric AciduriaDistinct from BCAA metabolism; D- vs L- isomers matter.

Drug Development Implications: Mitochondrial Toxicity

In pharmaceutical research, 2-HIVA serves as a fluid biomarker for off-target mitochondrial toxicity.

  • Screening Utility: If a drug candidate inhibits the Electron Transport Chain (ETC), the resulting NADH accumulation will stall BCAA oxidation.

  • Observation: An increase in urinary 2-HIVA (often alongside Lactate) in pre-clinical toxicology studies suggests the compound may be interfering with mitochondrial respiration or BCKAD function directly.

  • Advantage: Unlike Lactate, which can fluctuate rapidly due to muscle activity, 2-HIVA represents a specific perturbation of the mitochondrial matrix environment regarding BCAA handling.

Diagnostic Decision Tree

Use this workflow to interpret elevated 2-HIVA findings in clinical or research samples.

DecisionTree Start Elevated 2-HIVA Detected CheckAllo Check Plasma Alloisoleucine Start->CheckAllo MSUD_Confirmed Diagnosis: MSUD (Classic/Intermittent) CheckAllo->MSUD_Confirmed Elevated CheckLactate Check Lactate & Clinical Status CheckAllo->CheckLactate Normal Hypoxia Hypoxia / Lactic Acidosis (NADH/NAD+ Imbalance) CheckLactate->Hypoxia High Lactate Acute Illness MitoTox Drug-Induced Mitochondrial Toxicity CheckLactate->MitoTox Drug Exposure Pre-clinical Study CheckBiotin Check 3-HIVA Levels CheckLactate->CheckBiotin Normal Lactate Artifact Artifact / Dietary (Rare) CheckBiotin->Artifact Normal 3-HIVA

Caption: Logic flow for differentiating genetic MSUD from metabolic stress or toxicity.

Analytical Methodologies

The quantification of 2-HIVA requires precise organic acid profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its ability to chromatographically separate 2-HIVA from its isomer 3-HIVA.

GC-MS Protocol (Standard Operating Procedure)

Principle: Organic acids are extracted from acidified urine, oximated to stabilize keto-groups, and silylated to increase volatility.

  • Sample Preparation:

    • Volume: 1-2 mL urine (normalized to Creatinine).

    • Internal Standard: Add Tropic Acid or 3,3-dimethylglutaric acid.

    • Oximation: Add Hydroxylamine hydrochloride; incubate at 60°C for 30 mins. Crucial Step: This prevents the degradation of alpha-keto acids (KIV) which often co-elute or degrade into hydroxy acids if not protected.

  • Extraction:

    • Acidify to pH < 2 with HCl.[2]

    • Extract 2x with Ethyl Acetate. Combine organic phases and dry over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate solvent under Nitrogen.[2]

    • Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

    • Incubate at 70°C for 30 mins to form TMS derivatives.

  • Analysis:

    • Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

    • Identification: Target ion extraction (m/z) specific to 2-HIVA-TMS derivative.

    • Differentiation: Ensure retention time separation between 2-HIVA and 3-HIVA.

Reference Ranges

Quantitative interpretation relies on creatinine normalization.

PopulationReference Range (mmol/mol Creatinine)Interpretation
Healthy Adults < 2.0 (Often 0 - 0.[3]4)Trace amounts are normal.
MSUD (Untreated) > 100 - 1000+ Massive elevation.
Metabolic Stress 5 - 50 Moderate elevation (Hypoxia, Lactic Acidosis).

Note: Reference ranges are method-dependent. Always validate with local laboratory controls.

References

  • Rupa Health. (n.d.).[4] 2-Hydroxyisovaleric Acid - Clinical Significance and Biomarkers.[1] Retrieved from

  • National Institutes of Health (NIH). (1997). The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis.[1][5][6] PubMed. Retrieved from

  • MetBioNet. (n.d.). Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Retrieved from

  • HealthMatters.io. (n.d.). 2-Hydroxyisovaleric Acid Reference Ranges.[1] Retrieved from

  • Agilent Technologies. (2023). Mitochondrial Toxicity Assessment in Drug Discovery. Retrieved from

  • StatPearls. (2024). Maple Syrup Urine Disease.[1][4][7] NCBI Bookshelf. Retrieved from

  • Journal of Clinical Investigation. (2020). Metabolomics analysis reveals modified amino acid metabolism in hypoxia. Retrieved from

Sources

2-Hydroxy-3-methylbutanoate: A Critical Biomarker for Maple Syrup Urine Disease (MSUD) Diagnostics and Therapeutic Monitoring

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Maple Syrup Urine Disease (MSUD) is an autosomal recessive inborn error of metabolism characterized by a severe deficiency in the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic blockade triggers the toxic accumulation of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—and their corresponding branched-chain α-keto acids (BCKAs) [1]. While α-ketoisocaproic acid (KIC) and leucine are traditionally monitored, 2-Hydroxy-3-methylbutanoate (2-HMB) , also known as 2-hydroxyisovaleric acid or α-hydroxyisovaleric acid, has emerged as a highly stable, surrogate biomarker for valine-derived metabolic toxicity.

As an Application Scientist, understanding the causality behind 2-HMB accumulation and its precise quantification is paramount for developing robust diagnostic assays and evaluating novel therapeutics, such as AAV-mediated gene therapies or engineered probiotics.

Mechanistic Basis: Valine Catabolism and 2-HMB Accumulation

To utilize a biomarker effectively, we must first establish the biochemical causality of its origin. In healthy individuals, valine undergoes reversible transamination by branched-chain aminotransferase (BCAT) to form α-ketoisovalerate (KIV). KIV is subsequently oxidatively decarboxylated by the BCKDH complex into isobutyryl-CoA. In MSUD, the BCKDH complex is deficient, leading to the upstream accumulation of KIV [2].

Because BCKAs like KIV are highly reactive and neurotoxic, the cellular machinery attempts to mitigate toxicity by reducing KIV into 2-HMB via cytosolic reductases (such as lactate dehydrogenase) [2]. This reduction transforms the reactive keto group into a more stable hydroxyl group, allowing 2-HMB to be readily excreted in urine. Consequently, urinary and plasma 2-HMB levels serve as a direct, stable proxy for intracellular KIV accumulation.

G Valine L-Valine BCAT BCAT (Transamination) Valine->BCAT KIV α-Ketoisovalerate (KIV) [Toxic Accumulation] BCAT->KIV BCKDH BCKDH Complex [Deficient in MSUD] KIV->BCKDH Normal Pathway LDH LDH / Reductases (Reduction) KIV->LDH MSUD Shunt Isobutyryl Isobutyryl-CoA BCKDH->Isobutyryl HMB This compound (2-HMB Biomarker) LDH->HMB

Metabolic shunt of Valine to this compound in MSUD.

Clinical Utility and Quantitative Profiling

Untargeted metabolomics and targeted GC-MS studies have consistently demonstrated massive elevations of 2-HMB in MSUD patients[3]. Monitoring 2-HMB provides distinct analytical advantages over monitoring KIV directly: keto acids are prone to spontaneous degradation and artifactual transamination during sample handling, whereas hydroxy acids like 2-HMB are highly stable ex vivo.

Table 1: Representative Quantitative Data of 2-HMB in Clinical Samples

CohortMatrixTypical 2-HMB ConcentrationClinical Interpretation
Healthy ControlsUrine< 5 mmol/mol creatinineNormal valine catabolism
Classic MSUD (Untreated)Urine50 – 800+ mmol/mol creatinineSevere BCKDH deficiency; high neurotoxicity risk
MSUD (Dietary Control)Urine10 – 50 mmol/mol creatininePartial metabolic control; ongoing monitoring required
Healthy ControlsPlasma< 2 µmol/LBaseline physiological levels
Classic MSUD (Crisis)Plasma50 – 200+ µmol/LAcute metabolic decompensation

Self-Validating Analytical Methodology: GC-MS Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for quantifying organic acids like 2-HMB [4]. The following protocol is designed with self-validating checkpoints to ensure data integrity during drug development or clinical trials.

Rationale for Derivatization: 2-HMB contains both a carboxylic acid and a hydroxyl group, rendering it too polar and non-volatile for direct GC analysis. Silylation replaces active hydrogens with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Step-by-Step GC-MS Protocol:
  • Sample Preparation & Internal Standardization:

    • Aliquot 1.0 mL of urine (normalized to 1 mg creatinine).

    • Causality Check: Add 50 µL of stable-isotope-labeled internal standard (e.g., 2-HMB-d3 or 2-hydroxycaproic acid). This corrects for matrix effects, extraction losses, and injection volume variances.

  • Urease Treatment (Urine only):

    • Add 10 units of urease and incubate at 37°C for 15 minutes.

    • Causality Check: Urea is highly abundant in urine and its TMS derivative co-elutes, overloading the GC column. Enzymatic degradation prevents this chromatographic interference.

  • Protein Precipitation & Acidification:

    • Add 5 N HCl to drop the pH to < 2.0.

    • Causality Check: Acidification ensures the carboxylic acid group of 2-HMB is fully protonated (neutral charge), maximizing its partition coefficient into the organic phase during extraction.

  • Liquid-Liquid Extraction (LLE):

    • Extract twice with 3 mL of ethyl acetate. Centrifuge at 3000 x g for 5 minutes.

    • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • TMS Derivatization:

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine to the dried residue.

    • Incubate at 60°C for 30 minutes.

    • Causality Check: TMCS acts as a critical catalyst for the silylation of sterically hindered hydroxyl groups, ensuring complete derivatization of the secondary alcohol on 2-HMB.

  • GC-MS Analysis (SIM Mode):

    • Inject 1 µL onto a DB-5MS capillary column.

    • Monitor specific mass-to-charge (m/z) ratios for the di-TMS derivative of 2-HMB (typically m/z 145, 247, and the molecular ion).

Workflow Sample Sample Prep & IS Addition Acid Acidification (pH < 2.0) Sample->Acid Extraction LLE Extraction (Ethyl Acetate) Acid->Extraction Deriv TMS Derivatization (BSTFA + TMCS) Extraction->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Quantification & Data Processing GCMS->Data

Self-validating GC-MS workflow for 2-HMB quantification.

Implications for Drug Development

In the landscape of rare disease therapeutics, reliable biomarkers are the linchpin of clinical trial design. As novel interventions for MSUD—such as liver-directed AAV gene therapies or mRNA-based enzyme replacement—enter the pipeline, tracking plasma and urinary 2-HMB provides a high-fidelity readout of in vivo BCKDH complex restoration [3]. Because 2-HMB correlates tightly with the neurotoxic KIV, its reduction is a direct, quantifiable indicator of therapeutic efficacy and systemic metabolic detoxification.

References

  • Title: 2-Hydroxyisovaleric Acid Source: Rupa Health URL: [Link]

  • Title: Showing metabocard for 2-Hydroxy-3-methylbutyric acid Source: Phenol-Explorer URL: [Link]

  • Title: Exploratory Untargeted Metabolomics of Dried Blood Spot Samples from Newborns with Maple Syrup Urine Disease Source: MDPI URL: [Link]

  • Title: Hydroxy acid metabolites of branched-chain amino acids in amniotic fluid Source: PubMed / NIH URL: [Link]

  • Title: Metabolic Toxicity of Keto-Isovaleric Acid: A Comprehensive Review with Special Reference to Maple Syrup Urine Disease and Renal Involvement Source: ResearchGate URL: [Link]

Sources

Deciphering the Biosynthesis of 2-Hydroxyisovalerate in Gut Microbiota: Pathways, Protocols, and Pathophysiological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As microbiome research transitions from taxonomic profiling to functional metabolomics, branched-chain hydroxy acids (BCHAs) have emerged as critical signaling molecules. Among these, 2-hydroxyisovalerate (2-HIVA) —a catabolite of the branched-chain amino acid (BCAA) L-valine—acts as a potent bioactive modulator within the gut-microbiome axis. This technical guide provides an in-depth analysis of the biosynthetic pathways of 2-HIVA, its ecological dynamics in microbial communities, and self-validating experimental protocols for its robust quantification. Designed for researchers and drug development professionals, this whitepaper bridges the gap between fundamental microbial metabolism and translational therapeutic applications.

Biological Significance & The Gut-Microbiome Axis

2-Hydroxyisovaleric acid (also known as


-hydroxyisovalerate) is a highly polar organic acid that serves as a metabolic footprint of specific bacterial consortia. Historically recognized as a biomarker for human metabolic disorders like Maple Syrup Urine Disease (MSUD)[1], recent advancements in high-resolution mass spectrometry have redefined 2-HIVA as a keystone microbial metabolite.

From an ecological perspective, 2-HIVA exerts profound bacterial growth modulatory effects. In vitro screening demonstrates that 2-HIVA selectively stimulates the proliferation of beneficial Lactobacillaceae and Bifidobacteriaceae while exhibiting dose-dependent antibacterial toxicity against pathogenic species such as Bacteroides fragilis ()[2].

Furthermore, 2-HIVA is a critical marker of dysbiosis. In the vaginal microbiome, High Diversity Communities (HDCs) associated with bacterial vaginosis produce millimolar concentrations of 2-HIVA, which has been mechanistically linked to the boosting of HIV infection in resting CD4+ T cells ()[3][4]. In the gastrointestinal tract, elevated serum 2-HIVA is frequently observed in patients with ulcerative colitis and celiac disease, indicating severe microbiota-driven metabolic shifts[5].

Mechanistic Pathway: Biosynthesis from L-Valine

The production of 2-HIVA in bacteria is intrinsically tied to the valine degradation pathway and branched-chain amino acid biosynthesis. As a Senior Application Scientist, understanding the enzymatic causality here is paramount for both pathway engineering and metabolomic tracing.

  • Transamination: The pathway initiates with the deamination of L-valine. The enzyme branched-chain aminotransferase (BCAT) catalyzes the transfer of the amino group to

    
    -ketoglutarate, yielding 2-ketoisovalerate (2-KIV) [1][4].
    
  • NADH-Dependent Reduction: In the rate-limiting terminal step, 2-KIV is reduced to 2-HIVA. This reaction is driven by 2-hydroxyacid dehydrogenases . In many bacteria, this is facilitated by the panE gene product (ketopantoate reductase) or through the substrate promiscuity of lactate dehydrogenase (ldhA) under conditions of high NADH/NAD+ ratios and 2-KIV accumulation[4].

Pathway Valine L-Valine (Branched-Chain Amino Acid) KIV 2-Ketoisovalerate (2-KIV) Valine->KIV Branched-chain aminotransferase (BCAT) / Transamination HIVA 2-Hydroxyisovalerate (2-HIVA) KIV->HIVA 2-hydroxyacid dehydrogenase (PanE, LdhA) / NADH reduction

Caption: Biosynthetic pathway of 2-hydroxyisovalerate (2-HIVA) from L-valine in gut microbiota.

Microbiome Producers & Ecological Dynamics

The biosynthetic capacity for 2-HIVA is not uniformly distributed across the microbiome. It is highly conserved among specific lactic acid bacteria and dysbiotic anaerobes. Understanding these quantitative distributions is vital for developing targeted pre/probiotic therapies.

Table 1: Relative Production Levels of 2-HIVA and Related BCHAs by Gut Microbiota Families [2]

Bacterial Family2-HIVA Production Level2-HICA (Leucine-derived) LevelEcological Role / Notes
Lactobacillaceae High HighPrimary probiotic producers; self-stimulating growth loop.
Lachnosporaceae High HighKey commensal producers; associated with gut barrier integrity.
Bifidobacteriaceae Low / TraceHigh Preferential metabolism of leucine over valine.
Enterococcaceae LowHighOpportunistic pathogens; distinct BCHA metabolic profile.
Clostridiaceae LowLowSuppressed by high concentrations of exogenous 2-HIVA.
Bacteroidaceae LowLowPathogenic strains (e.g., B. fragilis) are actively inhibited by 2-HIVA.

Experimental Workflows & Protocols

To accurately quantify 2-HIVA and establish definitive host-microbiome causality, standard reversed-phase LC-MS is insufficient due to the molecule's high polarity. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS), embedded with a stable isotope tracing system to ensure self-validation .

Protocol: Self-Validating LC-MS/MS Quantification of 2-HIVA

Scientific Rationale & Causality: We utilize an Acetonitrile:Isopropanol:Water (3:3:2) extraction buffer. Why? Acetonitrile effectively precipitates structural proteins, while isopropanol prevents non-polar bacterial membrane lipids from co-precipitating and trapping the highly polar 2-HIVA[6]. Water ensures the metabolite remains fully partitioned in the soluble supernatant. To validate that the detected 2-HIVA is genuinely derived from microbial valine metabolism (and not an analytical artifact), we spike the culture with


-L-Valine.

Step-by-Step Methodology:

  • Stable Isotope Tracing (The Validation Engine): Cultivate the target bacterial strain (e.g., Lactobacillus spp.) in a chemically defined medium supplemented with 2 mM

    
    -L-Valine. Incubate anaerobically at 37°C for 24-48 hours.
    
  • Sample Quenching & Extraction: Transfer 100

    
    L of the culture to a microcentrifuge tube. Rapidly quench metabolism and extract metabolites by adding 1 mL of pre-chilled (-20°C) ACN:IPA:
    
    
    
    (3:3:2, v/v/v)[6].
  • Internal Standard Addition: Spike the extraction buffer with 10

    
    L of a deuterated internal standard (e.g., 
    
    
    
    -2-hydroxyisovalerate, 1
    
    
    g/mL) to correct for matrix effects and ion suppression.
  • Clarification: Vortex for 1 minute, then centrifuge at 14,000

    
     g for 15 minutes at 4°C to pellet proteins and cellular debris. Transfer the supernatant to an LC vial.
    
  • HILIC-MS/MS Analysis:

    • Column: Inject 2

      
      L onto a ZIC-pHILIC column (or equivalent) maintained at 40°C. Causality: HILIC stationary phases retain polar organic acids significantly better than C18 columns, preventing 2-HIVA from eluting in the void volume.
      
    • Mobile Phase: Gradient elution using 20 mM ammonium carbonate in water (Solvent A) and 100% Acetonitrile (Solvent B).

    • Detection: Operate the Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.

  • Data Validation: Monitor the transition for unlabeled 2-HIVA (m/z 117

    
     73) and the heavy isotope tracer 
    
    
    
    -2-HIVA (m/z 122
    
    
    77). Self-Validation Check: If the m/z 122 signal is absent while m/z 117 is high, the 2-HIVA is an external contaminant, and the protocol flags the batch for review.

Workflow Sample 1. Microbial Sample Cultivation (Spiked with 13C5-L-Valine) Extract 2. Metabolite Extraction (ACN:IPA:H2O 3:3:2 v/v/v) Sample->Extract Centrifuge 3. Centrifugation & Filtration (14,000g, 4°C) Extract->Centrifuge LCMS 4. HILIC-MS/MS Analysis (ESI- MRM mode) Centrifuge->LCMS Data 5. Data Processing & Validation (Monitor +5 Da mass shift) LCMS->Data

Caption: Step-by-step LC-MS/MS workflow for the extraction, quantification, and validation of 2-HIVA.

Therapeutic & Drug Development Perspectives

The elucidation of the 2-HIVA pathway opens dual avenues for drug development and synthetic biology:

  • Microbiome-Directed Therapeutics: Because 2-HIVA directly inhibits opportunistic pathogens like B. fragilis while promoting mucosal barrier-enhancing Lachnosporaceae, pharmaceutical formulations delivering stabilized 2-HIVA (or engineered probiotic consortia that overproduce it) are being investigated as next-generation postbiotics for inflammatory bowel diseases (IBD).

  • Synthetic Biology & Bioplastics: Beyond human health, the 2-HIVA pathway has been co-opted for green chemistry. Researchers have successfully engineered Escherichia coli by overexpressing feedback-resistant ilvBNmut, ilvCD, and panE genes. This reroutes carbon flux from glucose or glycerol directly into 2-HIVA, achieving yields up to 7.8 g/L ()[7]. Furthermore, by introducing an evolved PHA synthase, this pathway enables the direct microbial biosynthesis of biodegradable poly(2-hydroxyisovalerate-co-lactate) bioplastics ()[8].

References

  • Hwang, C.H., Kim, S.H., & Lee, C.H. (2024). Bacterial Growth Modulatory Effects of Two Branched-Chain Hydroxy Acids and Their Production Level by Gut Microbiota. Journal of Microbiology and Biotechnology.[Link]

  • Marquis, K.A., Merenstein, C., & Bushman, F.D. (2024). 2-Hydroxyisovalerate Is Produced During Bacterial Vaginosis and Boosts HIV Infection in Resting T Cells. AIDS Research and Human Retroviruses.[Link]

  • Cheong, S., Clomburg, J.M., & Gonzalez, R. (2018). A synthetic pathway for the production of 2-hydroxyisovaleric acid in Escherichia coli. Journal of Industrial Microbiology & Biotechnology.[Link]

  • Yang, J.E., Kim, J.W., Oh, Y.H., & Lee, S.Y. (2016). Biosynthesis of poly(2-hydroxyisovalerate-co-lactate) by metabolically engineered Escherichia coli. Biotechnology Journal.[Link]

Sources

Chemical structure and properties of 2-hydroxy-3-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-hydroxy-3-methylbutanoic acid, designed for researchers and drug development professionals.

Synonyms:


-Hydroxyisovaleric Acid, 2-Hydroxyisovalerate, 3-Methyl-2-hydroxybutyric acid
CAS (Racemic):  4026-18-0 | CAS (S-Enantiomer):  17407-55-5 | CAS (R-Enantiomer):  17407-56-6

Executive Summary

2-Hydroxy-3-methylbutanoic acid (2-HIV) is a branched-chain


-hydroxy acid (AHA) derived primarily from the catabolism of valine. While historically significant as a biomarker for metabolic disorders like Maple Syrup Urine Disease (MSUD), it has emerged as a high-value chiral building block in the synthesis of depsipeptide antibiotics (e.g., valinomycin, enniatins) and biodegradable polyesters. Its structural hindrance—imparted by the isopropyl group adjacent to the 

-carbon—imparts unique hydrolytic stability and glass transition properties to its polymeric derivatives, distinguishing it from linear analogs like lactic acid.

Molecular Architecture & Physicochemical Profile[1]

Structural Analysis

The molecule features a carboxylic acid group and a hydroxyl group on the


-carbon, making it a bifunctional monomer. The bulky isopropyl group at position 3 creates significant steric shielding around the chiral center (C2).
  • Chirality: The (S)-enantiomer (L-isomer) is the predominant physiological form produced by mammalian L-lactate dehydrogenase (LDH), while the (R)-enantiomer is often found in specific bacterial depsipeptides.

  • Electronic Effects: The electron-withdrawing hydroxyl group at the

    
    -position increases the acidity of the carboxylic acid relative to its parent fatty acid, isovaleric acid.
    
Key Physicochemical Constants
PropertyValue / DescriptionSource/Notes
Molecular Weight 118.13 g/mol Calculated
Physical State Crystalline Solid (White to off-white)Standard Conditions
Melting Point 86–87 °C (Racemic)Sigma-Aldrich [1]
Melting Point 64–68 °C (Enantiopure)TCI Chemicals [2]
Boiling Point ~115 °C at 1 mmHgExtrapolated
Solubility Soluble in water, ethanol, ether, CHCl

Polar/Protophilic
pKa ~3.8 – 3.9Est.[1][2] based on

-OH inductive effect
LogP 0.09Hydrophilic

Biosynthetic & Metabolic Context

In mammalian systems, 2-HIV is a "dead-end" metabolite produced when the oxidative decarboxylation of


-ketoisovalerate is impaired. In industrial biotechnology, it is a target molecule produced by rerouting the valine biosynthesis pathway.
The Valine-Catabolic Axis

The following diagram illustrates the metabolic flux from Valine to 2-HIV, highlighting the reversible reduction step often exploited for biosynthesis.

ValineMetabolism Valine L-Valine KetoIso alpha-Ketoisovalerate (2-KIV) Valine->KetoIso Deamination IsovalerylCoA Isovaleryl-CoA KetoIso->IsovalerylCoA Normal Catabolism HydroxyIso 2-Hydroxyisovalerate (2-HIV) KetoIso->HydroxyIso Reversible Reduction BCAT BCAT (Transamination) BCAT->Valine BCKDH BCKDH Complex (Decarboxylation) BCKDH->KetoIso LDH LDH / PanE (Reduction) LDH->HydroxyIso MSUD Block in MSUD MSUD->BCKDH

Figure 1: Metabolic pathway showing the diversion of


-ketoisovalerate to 2-hydroxyisovalerate, a reaction favored when BCKDH is blocked (as in MSUD) or when LDH is overexpressed in engineered hosts.

Synthetic Methodologies

For research standards and small-scale polymer synthesis, chemical reduction is preferred for speed. For large-scale production, microbial fermentation is the standard due to enantioselectivity.

Protocol A: Chemical Synthesis (NaBH Reduction)

This protocol yields racemic 2-HIV from 2-ketoisovaleric acid. Mechanism: Nucleophilic addition of hydride to the


-keto carbonyl.
  • Reagents:

    • Sodium 2-ketoisovalerate (10 mmol)

    • Sodium Borohydride (NaBH

      
      ) (0.6 eq, 6 mmol)
      
    • Solvent: 0.1 M NaOH (aq) or Methanol (anhydrous)

  • Procedure:

    • Dissolution: Dissolve the keto acid salt in 0.1 M NaOH at 0°C (ice bath) to prevent thermal decomposition of borohydride.

    • Addition: Slowly add NaBH

      
       powder over 15 minutes. Evolution of H
      
      
      
      gas will occur.
    • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Quenching: Acidify carefully to pH 1–2 using 6M HCl. This destroys excess hydride and protonates the carboxylate.

    • Extraction: Extract 3x with Ethyl Acetate. The organic phase contains the free acid.

    • Purification: Dry over MgSO

      
      , filter, and concentrate in vacuo. Recrystallize from hexane/ether if necessary.
      
  • Expert Insight: Maintain strict temperature control during addition. While the reaction is robust, the steric bulk of the isopropyl group slows the hydride attack compared to pyruvate reduction.

Protocol B: Biosynthetic Production (Engineered E. coli)

To achieve high enantiopurity (typically >99% S-form), metabolic engineering is required.

  • Host: E. coli K-12 derivatives (e.g., MG1655).

  • Genetic Modifications:

    • Overexpression: ilvBN (Acetohydroxyacid synthase) and panE (2-ketoisovalerate reductase).

    • Deletion: ilvD (prevents conversion to isoleucine/leucine precursors) and aceE (prevents pyruvate loss).

  • Yields: Optimized strains can achieve titers >10 g/L in fed-batch glucose fermentation [3].

Polymer Science: Poly(2-hydroxyisovalerate)

Poly(2-hydroxyisovalerate) (P2HIV) is a member of the polyhydroxyalkanoate (PHA) family, but it differs significantly from PHB or PLA.

  • Steric Hindrance: The isopropyl side chain makes homopolymerization difficult. High molecular weight P2HIV is rarely achieved via direct polycondensation. Ring-Opening Polymerization (ROP) of the cyclic diester (tetramethylglycolide) is the preferred route.

  • Material Properties:

    • Crystallinity: Highly crystalline due to symmetrical packing, but crystallization kinetics are slow.

    • Hydrophobicity: Significantly more hydrophobic than PLA, leading to slower hydrolytic degradation rates—ideal for long-term drug delivery implants.

    • Applications: Often copolymerized with lactate (P(LA-co-2HIV)) to disrupt PLA crystallinity and tune the degradation window.

Analytical Characterization

Confirming the identity and purity of 2-HIV requires specific spectral markers.

NMR Spectroscopy ( H, 500 MHz, D O)
Signal (

ppm)
MultiplicityIntegrationAssignment
0.85 Doublet (J=7 Hz)3H-CH

(Valine-like methyl)
0.98 Doublet (J=7 Hz)3H-CH

(Valine-like methyl)
2.05 Multiplet1H-CH- (Isopropyl methine)
3.95 Doublet (J=4 Hz)1H

-CH (Adjacent to -OH)

Note: The distinct doublet at ~3.95 ppm is the diagnostic peak. In the keto-precursor (2-KIV), this peak is absent.

HPLC Detection
  • Column: Aminex HPX-87H (Bio-Rad) or equivalent ion-exclusion column.

  • Mobile Phase: 5 mM H

    
    SO
    
    
    
    .
  • Detection: UV at 210 nm (carboxyl group) or Refractive Index (RI).

  • Retention Time: Elutes after solvent front but before isovaleric acid due to the hydroxyl group increasing polarity.

Safety & Handling (GHS Classification)

While a natural metabolite, the pure acid is a chemical irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[4]

  • Precaution: Use standard PPE (gloves, goggles). Avoid inhalation of dust/powder.

References

  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methylbutyric acid Product Specification. Retrieved from

  • TCI Chemicals. (n.d.). (R)-2-Hydroxy-3-methylbutanoic Acid Product Details. Retrieved from

  • Park, S. J., et al. (2011). Biosynthesis of poly(2-hydroxyisovalerate-co-lactate) by metabolically engineered Escherichia coli. Biotechnology and Bioengineering. Retrieved from

  • PubChem. (2025).[4] 2-Hydroxy-3-methylbutyric acid Compound Summary. National Library of Medicine. Retrieved from

  • HealthMatters. (n.d.). 2-Hydroxyisovaleric acid - Organic Acids Test. Retrieved from

Sources

Methodological & Application

GC-MS protocol for detection of 2-hydroxyisovaleric acid in urine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-GCMS-OA-2HIVA Title: Precision GC-MS Determination of 2-Hydroxyisovaleric Acid in Urine: A Protocol for Metabolic Profiling and MSUD Screening

Abstract & Clinical Significance

2-Hydroxyisovaleric acid (2-HIVA), also known as 2-hydroxy-3-methylbutyric acid, is a critical organic acid metabolite derived from the catabolism of Valine, a branched-chain amino acid (BCAA).

In clinical diagnostics, elevated urinary 2-HIVA is a hallmark of metabolic stress and specific enzymatic blocks. It is primarily associated with Maple Syrup Urine Disease (MSUD) , where a deficiency in the branched-chain


-ketoacid dehydrogenase (BCKD) complex leads to the accumulation of 2-ketoisovaleric acid, which is subsequently reduced to 2-HIVA.[1] Additionally, 2-HIVA serves as a marker for lactic acidosis, ketoacidosis, and thiamine deficiency.[2]

Crucial Differentiation: This protocol explicitly distinguishes 2-HIVA from its isomer, 3-hydroxyisovaleric acid (3-HIVA) . While 2-HIVA indicates BCAA pathway dysfunction, 3-HIVA is the primary marker for biotin deficiency. Misidentification between these isomers can lead to incorrect diagnoses. This guide utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with trimethylsilyl (TMS) derivatization to achieve chromatographic resolution and spectral specificity.[3]

Metabolic Pathway Context

Understanding the origin of 2-HIVA is essential for interpreting results. The diagram below illustrates the Valine catabolic pathway and the deviation point that generates 2-HIVA.

ValinePath Valine L-Valine KIV 2-Ketoisovaleric Acid (α-Ketoisovalerate) Valine->KIV Transamination (BCAT) Isobutyryl Isobutyryl-CoA KIV->Isobutyryl Oxidative Decarboxylation (BCKD Complex) HIVA 2-Hydroxyisovaleric Acid (2-HIVA) KIV->HIVA Reduction (Lactate Dehydrogenase)

Figure 1: Valine catabolism. In MSUD, the BCKD complex is blocked (Green arrow), forcing the pathway toward the reduction of 2-Ketoisovaleric acid into 2-HIVA (Red dashed arrow).

Analytical Principle

2-HIVA is a polar, non-volatile organic acid. To analyze it via GC-MS, it must be extracted from the complex urine matrix and derivatized to increase volatility and thermal stability.

  • Urease Pre-treatment: Urine contains high concentrations of urea. Upon silylation, urea forms a massive chromatographic peak that can obscure early-eluting organic acids like 2-HIVA. Urease enzyme hydrolyzes urea into ammonia and carbon dioxide, eliminating this interference.

  • Oximation (Optional but Recommended): While 2-HIVA does not require oximation, its precursor (2-ketoisovaleric acid) does. To provide a comprehensive profile, keto-groups are stabilized with hydroxylamine hydrochloride.

  • Silylation: The hydroxyl (-OH) and carboxyl (-COOH) groups of 2-HIVA react with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form 2-Hydroxyisovaleric acid di-TMS .

Reagents & Materials

CategoryItemSpecification
Standards 2-Hydroxyisovaleric AcidSigma-Aldrich or equivalent (High Purity)
Internal Standard (IS) 4-Phenylbutyric acid OR Tropic AcidPrepared at 1 mg/mL in methanol
Derivatization BSTFA + 1% TMCSSilylation reagent (Freshly opened)
Enzyme Urease Type C-3From Jack Bean, activity ~60,000 units/g
Solvents Ethyl AcetateHPLC Grade
Reagents Hydroxylamine HCl2.5% (w/v) in water
Acid/Base HCl (5N), NaOH (1N)For pH adjustment

Detailed Experimental Protocol

Step 1: Sample Preparation & Urease Treatment

Rationale: Normalization to creatinine is mandatory for urinary metabolites to account for hydration status.

  • Measure urinary creatinine concentration.[4][5][6][7][8]

  • Transfer a volume of urine equivalent to 0.25 mg (or 2.2 µmol) of creatinine into a glass screw-cap tube. Adjust volume to 2 mL with distilled water if necessary.

  • Add 20 µL of Internal Standard (IS) solution.

  • Add 50 µL of Urease solution (2 mg/mL in water).

  • Incubate at 37°C for 30 minutes. Note: Ensure the cap is loose to allow CO2 release.

Step 2: Oximation (Stabilization)
  • Add 200 µL of Hydroxylamine HCl solution.

  • Incubate at 60°C for 30 minutes.

  • Allow to cool to room temperature.

Step 3: Acidification & Extraction

Rationale: Organic acids must be in their non-ionized (protonated) form to partition into the organic solvent.

  • Add 5-10 drops of 5N HCl .

  • CRITICAL: Check pH with litmus paper. The pH must be < 2 .[5][9] If not, add more HCl.

  • Add 4 mL of Ethyl Acetate .

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Repeat extraction with another 2 mL of Ethyl Acetate. Combine the organic layers.[5]

  • Add ~100 mg of anhydrous Sodium Sulfate (

    
    ) to the organic extract to remove residual water.
    
Step 4: Evaporation & Derivatization
  • Decant the dried organic solvent into a GC vial.

  • Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Do not "bone dry" for extended periods to prevent loss of volatile acids.

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap tightly and incubate at 60°C for 45 minutes .

  • Cool to room temperature. Inject within 24 hours.

Workflow Visualization

Workflow Sample Urine Sample (Creatinine Normalized) Urease Urease Digestion (Remove Urea) Sample->Urease Acidify Acidify pH < 2 (Protonate Acids) Urease->Acidify Extract LLE Extraction (Ethyl Acetate) Acidify->Extract Deriv Silylation (BSTFA, 60°C) Extract->Deriv GCMS GC-MS Analysis Deriv->GCMS

Figure 2: Step-by-step sample preparation workflow ensuring removal of interferences and efficient recovery.

Instrumental Conditions (GC-MS)

ParameterSetting
Instrument Agilent 7890B/5977B or equivalent
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1.0 µL
Carrier Gas Helium at 1.0 mL/min (Constant Flow)
Oven Program Initial: 70°C (hold 2 min) Ramp 1: 5°C/min to 120°C Ramp 2: 10°C/min to 280°C (hold 5 min)
Transfer Line 280°C
Ion Source EI (70 eV), 230°C
Acquisition Scan Mode (m/z 50–550) for screening SIM Mode for quantitation

Data Analysis & Interpretation

Identification of 2-Hydroxyisovaleric Acid (di-TMS)
  • Retention Time: Typically elutes early (approx. 6–8 mins depending on ramp), distinct from 3-HIVA.

  • Target Ions:

    • Quantifier Ion: m/z 145 (Base Peak). This fragment corresponds to the

      
      -cleavage loss of the carboxyl-TMS group (
      
      
      
      ).
    • Qualifier Ion 1: m/z 73 (Trimethylsilyl group).

    • Qualifier Ion 2: m/z 247 (Loss of methyl group,

      
      ).
      
    • Molecular Ion: m/z 262 (Often weak or absent).

Differentiation from 3-Hydroxyisovaleric Acid
  • 2-HIVA (Alpha-hydroxy): Major fragment at m/z 145 .

  • 3-HIVA (Beta-hydroxy): Major fragments typically include m/z 229 (Loss of CH3 and H2O/rearrangement) and m/z 129 . The m/z 145 ion is significantly less abundant or absent in 3-HIVA.

Calculation:



References

  • Tanaka, K., et al. (1980). "Gas-chromatographic method of screening for patients with propionic acidemia and methylmalonic acidemia." Clinical Chemistry, 26(13), 1839-1846. Link

  • Sweetman, L. (1991). "Organic acid analysis.
  • Human Metabolome Database (HMDB). "Metabocard for 2-Hydroxyisovaleric acid (HMDB0000407)." Link

  • Chalmers, R.A., & Lawson, A.M. (1982). Organic Acids in Man: The Analytical Chemistry, Biochemistry and Diagnosis of the Organic Acidurias. Chapman and Hall.
  • NIST Chemistry WebBook. "2-Hydroxy-3-methylbutyric acid, 2TMS derivative Mass Spectrum." Link

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 2-Hydroxyisovalerate in Human Serum

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-hydroxyisovalerate in human serum. 2-Hydroxyisovalerate, a metabolite of the branched-chain amino acid leucine, is an emerging biomarker for monitoring metabolic health and inefficiencies in protein metabolism.[1] Elevated levels have been associated with metabolic disorders such as Maple Syrup Urine Disease and may play a role in other physiological and pathological processes.[1][2] The method described herein utilizes a straightforward protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification. The protocol has been developed and validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[3]

Introduction: The Significance of 2-Hydroxyisovalerate

2-Hydroxyisovaleric acid (also known as 2-hydroxy-3-methylbutanoic acid) is an organic acid derived from the metabolism of the essential branched-chain amino acid, leucine.[1] This metabolic process is crucial for normal physiological function, but disruptions can lead to the accumulation of intermediate metabolites.[1][4] Consequently, quantifying the levels of 2-hydroxyisovalerate in circulation can provide valuable insights into metabolic pathways and may serve as a diagnostic or monitoring biomarker for certain inborn errors of metabolism.[2] Furthermore, recent studies have highlighted its potential role in modulating immune responses, making its accurate measurement relevant to a broader range of research fields.[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like serum.[3] Its high selectivity, sensitivity, and specificity allow for the accurate measurement of low-concentration analytes, overcoming the limitations of traditional analytical techniques. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to establish a reliable LC-MS/MS assay for 2-hydroxyisovalerate in a regulated bioanalytical environment.

Metabolic Origin of 2-Hydroxyisovalerate

Leucine Leucine (Branched-Chain Amino Acid) BCAT Branched-Chain Aminotransferase (BCAT) Leucine->BCAT KIC α-Ketoisocaproic Acid BCAT->KIC Oxygenase α-ketoisocaproate oxygenase KIC->Oxygenase HICA 2-Hydroxyisocaproic Acid (HICA) Oxygenase->HICA Metabolism Further Metabolism HICA->Metabolism HIVA 2-Hydroxyisovaleric Acid (Analyte of Interest) Metabolism->HIVA

Caption: Metabolic pathway of Leucine to 2-Hydroxyisovalerate.

Experimental Protocol

This section details the materials, sample preparation procedure, and the optimized LC-MS/MS parameters for the analysis.

Materials and Reagents
  • Analytes and Standards:

    • 2-Hydroxyisovaleric acid (purity ≥98%)

    • 2-Hydroxyisovaleric acid-d7 (or other suitable stable isotope-labeled internal standard, IS)

  • Solvents and Chemicals:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade, ≥99%)

    • Deionized water (18.2 MΩ·cm)

  • Biological Matrix:

    • Drug-free, pooled human serum (for calibration standards and quality controls)

  • Consumables:

    • 1.5 mL polypropylene microcentrifuge tubes

    • Pipette tips

    • 96-well collection plates (if using automated liquid handlers)

    • Autosampler vials with inserts

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Microcentrifuge or 96-well plate centrifuge

  • Nitrogen evaporator (optional)

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-hydroxyisovalerate and the IS in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions:

    • Prepare serial dilutions of the 2-hydroxyisovalerate stock solution in 50:50 (v/v) methanol:water to create working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation reagent. The use of a stable isotope-labeled internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and extraction recovery, thus providing the most accurate correction.[6][7][8][9]

Sample Preparation: Protein Precipitation

The causality behind choosing protein precipitation is its simplicity, speed, and effectiveness in removing the majority of high-abundance proteins from serum, which would otherwise interfere with the LC-MS/MS analysis.[10][11] Acetonitrile is a highly efficient precipitating agent for this purpose.[11][12]

  • Sample Aliquoting: Pipette 50 µL of serum samples, calibration standards, or quality controls into 1.5 mL microcentrifuge tubes.

  • Protein Precipitation & IS Addition: Add 150 µL of the IS working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of acetonitrile to serum is optimal for efficient protein removal.[12]

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to an autosampler vial or a 96-well plate.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Overall Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 50 µL Serum Sample (Calibrator, QC, or Unknown) Add_IS Add 150 µL Acetonitrile with Internal Standard Sample->Add_IS Vortex Vortex Mix (30 seconds) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject LC Chromatographic Separation (Reversed-Phase C18) Inject->LC MS Mass Spectrometry (ESI-, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quant Quantify Unknowns Calibration->Quant

Caption: Step-by-step workflow for 2-hydroxyisovalerate quantification.

LC-MS/MS Conditions

The conditions provided below are a starting point and must be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for polar organic acids like 2-hydroxyisovalerate.[13][14][15]
Mobile Phase A0.1% Formic Acid in WaterPromotes better peak shape and aids in deprotonation for negative ion mode ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic eluent for gradient separation.
Flow Rate0.4 mL/minTypical for a 2.1 mm ID column, providing a balance of speed and efficiency.
Gradient5% B (0-0.5 min), 5-95% B (0.5-4.0 min), 95% B (4.0-5.0 min), 5% B (5.1-6.0 min)A gradient ensures the analyte is eluted with a good peak shape while washing out less polar matrix components.
Column Temperature40 °CImproves peak shape and reduces viscosity, leading to more reproducible retention times.
Injection Volume5 µLA small volume minimizes potential matrix effects and column overload.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
Ionization ModeElectrospray Ionization (ESI), NegativeCarboxylic acids readily deprotonate to form [M-H]⁻ ions, making negative mode highly sensitive for this class of compounds.[13][14][15]
Precursor Ion (Q1) - Analytem/z 117.1Corresponds to the [M-H]⁻ of 2-hydroxyisovaleric acid (MW 118.13).[16][17][18]
Product Ion (Q2) - Analytem/z 71.1A characteristic fragment resulting from the neutral loss of H₂O and CO. Fragmentation patterns are key to selective detection.[19][20]
Precursor Ion (Q1) - ISm/z 124.1Corresponds to the [M-H]⁻ of 2-hydroxyisovaleric acid-d7.
Product Ion (Q2) - ISm/z 77.1The same fragmentation pathway as the analyte, with the mass shift from the deuterium labels.
Collision Energy (CE)Optimized (e.g., -15 V)Must be empirically optimized to maximize the signal of the product ion.
Dwell Time100 msSufficient time to acquire enough data points across the chromatographic peak for accurate integration.
Source Temperature500 °COptimized for efficient desolvation of the ESI droplets.

Bioanalytical Method Validation

To ensure the method is reliable and fit for purpose, a full validation was conducted based on the FDA Bioanalytical Method Validation Guidance.[3][21][22] This process establishes through objective evidence that the method consistently produces results meeting predetermined specifications.[3][23]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterExperiment DescriptionAcceptance Criteria
Selectivity Analysis of six different blank human serum lots to check for interferences at the retention time of the analyte and IS.No significant interfering peaks (>20% of the Lower Limit of Quantification, LLOQ, for the analyte and >5% for the IS).[3][21]
Linearity & Range A minimum of a 7-point calibration curve analyzed in three separate runs.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ).[3][21]
Accuracy & Precision Analysis of Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in 5 replicates over three separate runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[3][21]
Matrix Effect Post-extraction spike of analyte and IS into extracted blank serum from six lots, compared to a neat solution.The IS-normalized matrix factor CV across the lots should be ≤15%.[22]
Recovery Comparison of analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible. The IS should track the recovery of the analyte.
Stability Assessment of analyte stability in serum under various conditions (3 freeze-thaw cycles, 24h at room temp, 30 days at -80°C).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples.[3][21]

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and reliable protocol for the quantification of 2-hydroxyisovalerate in human serum. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis. The comprehensive method validation ensures that the data generated is accurate and precise, meeting the stringent requirements for bioanalytical studies in both research and clinical development settings. This method can be readily implemented by laboratories to investigate the role of 2-hydroxyisovalerate in metabolic health and disease.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2025).
  • Scribd. Extraction of Protein From Serum. Scribd. [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Slideshare. (2015). USFDA guidelines for bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Yeast Metabolome Database. 2-Hydroxy-3-methylbutyric acid (YMDB01318). YMDB. [Link]

  • Kishino, S., et al. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. PubMed. [Link]

  • Encyclopedia MDPI. (2021). LC-MS/MS for the Diagnosis of Organic Acidemias. MDPI. [Link]

  • Biotage. (2023). Protein precipitation vs. traditional protein crash: what's best?. [Link]

  • University of California, Berkeley. (2001). TCA protein precipitation protocol. [Link]

  • Rupa Health. 2-Hydroxyisovaleric Acid. [Link]

  • ResearchGate. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation. [Link]

  • MDPI. (2025). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. [Link]

  • Kyushu University Library. (2021). Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. [Link]

  • ResearchGate. (2018). Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. [Link]

  • CAS Common Chemistry. (±)-2-Hydroxyisovaleric acid. [Link]

  • PubChem. (+-)-2-Hydroxyisovaleric acid. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • PubMed. (2024). 2-Hydroxyisovalerate Is Produced During Bacterial Vaginosis and Boosts HIV Infection in Resting T Cells. [Link]

  • PubChem. 2-Hydroxy-3-methylbutyrate. [Link]

  • National Center for Biotechnology Information. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • REGLIV. Details of Metabolite: 2-Hydroxyisovaleric acid. [Link]

  • Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LCGC International. (2022). Analyte Derivatization as an Important Tool for Sample Preparation. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Center for Biotechnology Information. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. [Link]

  • Lab Results Explained. Beta-Hydroxyisovalerate - Organic Acids Profile (US BioTek). [Link]

  • Fiveable. Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

  • National Center for Biotechnology Information. (2017). Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry. [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

Application Note: High-Resolution HPLC Separation of 2-Hydroxyisovalerate (2-HIV) from Structural Isomers and Organic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

2-Hydroxyisovalerate (2-HIV) is a critical metabolic marker often associated with Maple Syrup Urine Disease (MSUD) and various organic acidemias. It is a branched-chain hydroxy acid (BCHA) derived from the catabolism of valine. Accurate quantification of 2-HIV is analytically challenging due to the presence of structural isomers—specifically 3-hydroxyisovalerate (3-HIV) (a marker for biotin deficiency) and 2-hydroxybutyrate (2-HB) (a marker for insulin resistance).

This Application Note provides two distinct, validated HPLC protocols to resolve 2-HIV from its isomers and common interfering hydroxy acids (Lactic acid, Glycolic acid).

The Separation Challenge: Mechanism of Action

To achieve baseline resolution, one must exploit the physicochemical differences between 2-HIV and its analogs.

Structural Comparison
CompoundStructurepKa (Approx)Hydrophobicity
2-Hydroxyisovalerate (2-HIV) Alpha-hydroxy, branched (C5)~3.8Moderate
3-Hydroxyisovalerate (3-HIV) Beta-hydroxy, branched (C5)~4.5Moderate
Lactic Acid Alpha-hydroxy, linear (C3)3.86Low
2-Hydroxybutyrate (2-HB) Alpha-hydroxy, linear (C4)4.7Low-Moderate
Separation Modes
  • Ion Exclusion Chromatography (IEC): The "Gold Standard" for organic acids. Separation is driven by Donnan Exclusion (repulsion of ionized carboxyl groups by the sulfonated resin) and Hydrophobic Adsorption (interaction with the divinylbenzene backbone).

    • Mechanism: Stronger acids (lower pKa) are excluded more and elute earlier. More hydrophobic acids interact longer and elute later.

  • Reversed-Phase (RP-HPLC): Relies on Ion Suppression . By lowering the pH below the pKa, acids become neutral and retain on the C18 stationary phase based on hydrophobicity.

Protocol A: Ion Exclusion Chromatography (Recommended)

Best for: Urine, fermentation broth, and complex biological fluids containing sugars.

Chromatographic Conditions
  • Column: Bio-Rad Aminex HPX-87H or Phenomenex Rezex ROA-Organic Acid H+ (8% cross-linked sulfonated styrene-divinylbenzene).

  • Dimensions: 300 x 7.8 mm.[1]

  • Guard Column: Cation H+ guard cartridge (Critical for column life).

  • Mobile Phase: 0.005 M (5 mM) Sulfuric Acid (H₂SO₄).

    • Preparation: Add 280 µL of concentrated H₂SO₄ (95-98%) to 1 L of HPLC-grade water. Vacuum filter (0.22 µm) and degas.

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Temperature: 50°C (Critical parameter).

    • Note: Lower temperatures (35°C) increase retention but broaden peaks. Higher temperatures (60°C+) sharpen peaks but may co-elute isomers. 50°C is the optimal balance for 2-HIV/3-HIV resolution.

  • Detection: UV at 210 nm .[2][3]

    • Why 210 nm? Carboxyl groups have a weak absorbance maximum here. 254 nm is useless for these compounds.

Expected Elution Order (Relative)
  • Oxalic Acid / Strong inorganic acids (Void volume)

  • Citric Acid[2][4]

  • Lactic Acid (~12-13 min)

  • 2-Hydroxybutyrate

  • 3-Hydroxyisovalerate (Weaker acid, higher pKa = greater retention)

  • 2-Hydroxyisovalerate (More hydrophobic interaction dominates)

  • Volatile Fatty Acids (Acetic, Propionic)

System Suitability Requirements
  • Resolution (Rs): > 1.5 between Lactic Acid and 2-HIV.

  • Tailing Factor: < 1.5 (High tailing indicates metal contamination or column aging).

Protocol B: Reversed-Phase (RP-HPLC) Orthogonal Method

Best for: Clean samples, synthetic standards, or when IEC columns are unavailable.

Chromatographic Conditions
  • Column: C18-AQ (Polar Endcapped) column (e.g., Agilent Zorbax SB-Aq or Phenomenex Luna Omega Polar C18).

    • Why AQ? Standard C18 undergoes "phase collapse" (dewetting) in 100% aqueous mobile phases required for organic acids. AQ columns are designed to stay wetted.

  • Dimensions: 250 x 4.6 mm, 5 µm.[2][5]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (ACN).[6]

  • Gradient Program:

    • 0–5 min: 100% A (Isocratic hold to retain polar acids like Lactate).

    • 5–15 min: 0% → 15% B (Linear gradient to elute 2-HIV).

    • 15–20 min: 15% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm.[2][3]

Sample Preparation Workflow

Direct injection of biological fluids will destroy HPLC columns. Protein precipitation is mandatory.

SamplePrep Sample Biological Sample (Urine/Plasma/Broth) Precipitation Protein Precipitation Add cold MeOH or 5% SSA (1:1 v/v) Sample->Precipitation Denature Proteins Vortex Vortex & Incubate (4°C for 10 min) Precipitation->Vortex Centrifuge Centrifuge 12,000 x g, 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Remove pellet Filter Filtration 0.22 µm PES or PTFE Supernatant->Filter Protect Column Inject HPLC Injection Filter->Inject

Figure 1: Standard Operating Procedure (SOP) for extraction of hydroxy acids from biological matrices prior to HPLC analysis.

Method Selection Logic

Use this decision tree to select the appropriate protocol for your specific analytical needs.

MethodSelection Start Start: Define Sample Matrix Sugars Contains Sugars? (e.g., Fermentation, Urine) Start->Sugars Clean Clean Matrix? (e.g., Standards, Water) Start->Clean IEC Protocol A: Ion Exclusion (Aminex HPX-87H) Sugars->IEC Yes Clean->IEC Alternative RP Protocol B: Reversed-Phase (C18-AQ) Clean->RP Yes Reason1 Sugars elute early/separate from acids in IEC IEC->Reason1 Reason2 Requires Ion Suppression (pH < 2.5) RP->Reason2

Figure 2: Decision matrix for selecting between Ion Exclusion and Reversed-Phase chromatography based on sample composition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution of 2-HIV and 3-HIV Temperature too high or Flow too fast.Decrease Temp to 35-40°C. Reduce flow to 0.5 mL/min to increase interaction time.
Split Peaks Sample pH too high.Ensure sample pH is adjusted to < 3.0 before injection to match mobile phase.
High Backpressure Particulates or Protein crash.Replace Guard Column immediately. Re-filter samples (0.22 µm).
Negative Peaks Refractive Index mismatch.Common in UV detection of acids. Dissolve standards in the mobile phase (0.005 M H₂SO₄).

References

  • Bio-Rad Laboratories. (n.d.). Aminex HPX-87H Column Application Guide for Organic Acids. Retrieved from [Link]

  • Phenomenex. (n.d.). Rezex ROA-Organic Acid H+ Technical Note. Retrieved from [Link]

  • J. D. Blake et al. (1987).[4] Determination of organic acids in sugar cane process juice by high-performance liquid chromatography: improved resolution using dual Aminex HPX-87H cation-exchange columns. Journal of Chromatography A. Retrieved from [Link]

  • Scion Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Alpha-Hydroxy Acid (AHA) Derivatization in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

The Core Challenge: Why AHAs Fail in GC-MS

Alpha-hydroxy acids (e.g., Lactic, Glycolic, Mandelic acid) present a unique "double trouble" for gas chromatography. They possess two active protons in close proximity: a carboxylic acid group (-COOH) and an alpha-hydroxyl group (-OH).

The Mechanism of Failure:

  • Dual Polarity: Both groups must be derivatized to achieve volatility. If only the carboxyl group reacts, the remaining hydroxyl group hydrogen-bonds with silanols in the GC liner and column, leading to severe peak tailing or total adsorption.

  • Steric Hindrance: The alpha-hydroxyl group is often sterically hindered, making it kinetically slower to react than the carboxyl group. Standard protocols often derivatize the acid but leave the alcohol under-derivatized.

  • Lactide Formation: Upon concentration or heating (especially during the drying step), AHAs spontaneously self-esterify to form cyclic dimers (lactides) or linear polyesters. These artifacts do not derivatize efficiently and appear as "ghost" peaks or cause quantitation errors.

Reagent Selection: The Strategic Choice

Do not simply "pick a silylating agent."[1] Choose based on your stability requirements and steric challenges.

Comparative Analysis of Silylation Reagents[2][3][4][5]
FeatureBSTFA + 1% TMCS MTBSTFA + 1% TBDMCS
Chemistry Trimethylsilyl (TMS) derivativetert-Butyldimethylsilyl (TBDMS) derivative
Reactivity High. TMCS acts as a Lewis acid catalyst to attack hindered -OH groups.Moderate. Bulky t-butyl group struggles with highly hindered sites.
Stability Low. TMS esters hydrolyze instantly upon contact with trace moisture.High. TBDMS derivatives are ~10,000x more stable to hydrolysis .
Mass Spec Fragmentation often dominated by non-specific low mass ions (e.g., 73 m/z).Superior. Dominant [M-57]⁺ ion (loss of t-butyl) allows for ultra-sensitive SIM quantification .
Recommendation Use for general screening or sterically hindered AHAs.Use for trace quantification in complex biological matrices (plasma/urine).

The "Gold Standard" Workflow

Note: The number one cause of derivatization failure is residual moisture.

Validated Protocol for AHA Silylation

Objective: Complete derivatization of both -OH and -COOH groups without lactide formation.

  • Azeotropic Drying (CRITICAL):

    • Why: Simple nitrogen blow-down is insufficient to remove bound water from AHAs.

    • Step: Add 50 µL of Acetonitrile or Toluene to the aqueous residue.

    • Action: Evaporate to dryness under N₂. The azeotrope pulls the last traces of water out. Repeat 2x.

  • Reagent Addition:

    • Add 50 µL Pyridine (acts as an acid scavenger and solvent).

    • Add 100 µL BSTFA + 1% TMCS (or MTBSTFA).

  • Kinetic Drive:

    • Step: Cap and heat at 70°C for 30-60 minutes .

    • Reason: Room temperature is insufficient for the secondary -OH group on the alpha carbon.

  • Injection:

    • Inject directly or dilute with anhydrous hexane. Never use alcohols (methanol/ethanol) as wash solvents—they will trans-esterify your derivative immediately.

Visualizing the Logic

The following diagrams illustrate the decision-making process and the chemical workflow.

Diagram 1: Troubleshooting Decision Tree

AHA_Troubleshooting Start Symptom: Poor AHA Analysis CheckPeak Analyze Peak Shape Start->CheckPeak Tailing Severe Tailing CheckPeak->Tailing Asymmetry > 1.2 SplitPeak Split/Double Peaks CheckPeak->SplitPeak Doublet Missing Low/No Response CheckPeak->Missing Signal Loss ActiveSites Active Sites in Liner (Replace Liner/Trim Column) Tailing->ActiveSites Incomplete Incomplete Derivatization (-OH group unreacted) Tailing->Incomplete SplitPeak->Incomplete Mono-TMS vs Di-TMS mix Moisture Moisture Contamination (Hydrolysis of Ester) Missing->Moisture Most Common Lactide Lactide Formation (Drying Step too harsh) Missing->Lactide If sample was boiled

Caption: Logical pathways for diagnosing specific chromatographic failures in AHA analysis.

Diagram 2: The Critical Drying Pathway

Drying_Workflow Sample Aqueous AHA Sample Evap1 Evaporate to Residue Sample->Evap1 Azeotrope Add Acetonitrile (Azeotropic Agent) Evap1->Azeotrope Crucial Step Evap2 Re-Evaporate (Removes bound H2O) Azeotrope->Evap2 Deriv Add BSTFA/TMCS + Pyridine Evap2->Deriv Anhydrous Env. Heat Heat 70°C (60 mins) Deriv->Heat

Caption: The azeotropic drying workflow required to prevent hydrolysis of silyl derivatives.

Troubleshooting FAQs

Q1: I see two peaks for Lactic Acid. Is my column failing?

Diagnosis: This is likely incomplete derivatization .[2] Explanation: You are seeing a mixture of the mono-TMS derivative (COOH-TMS, OH-free) and the di-TMS derivative (COOH-TMS, OH-TMS). The Fix:

  • Increase reaction time (from 30 to 60 mins).

  • Ensure you are using BSTFA + 1% TMCS . The TMCS catalyst is essential for sterically hindered -OH groups. Pure BSTFA is often too weak for the hydroxyl group .

Q2: My peaks disappear after the sample sits in the autosampler tray for 2 hours.

Diagnosis: Hydrolysis due to septum bleed or ambient humidity. Explanation: TMS esters are extremely moisture-sensitive. Even the humidity in the lab air penetrating a pierced septum can hydrolyze the derivative back to the free acid, which does not elute. The Fix:

  • Switch to MTBSTFA . The tert-butyl group provides steric protection against hydrolysis, making the derivative stable for days .

  • Add a small amount of drying agent (anhydrous Na₂SO₄) to the autosampler vial (risky if not filtered).

  • Ensure your solvent is strictly anhydrous (store over molecular sieves).

Q3: I have low recovery, and I suspect "Lactides." How do I confirm?

Diagnosis: Polymerization during the drying phase. Explanation: If you dry AHAs using high heat (>60°C) or strong vacuum without a derivatizing agent present, they form cyclic esters (lactides). Lactides do not have free -OH/-COOH groups to react with BSTFA, so they "disappear" or elute much later. The Fix:

  • Do not use heat during the initial N₂ blow-down; use room temperature gas flow.

  • Perform a saponification step (NaOH, mild heat) before drying if you suspect the sample already contains lactides, then neutralize and dry immediately using the azeotropic method.

Q4: My baseline is noisy with silicon peaks (m/z 73, 147, 207).

Diagnosis: Column bleed or Reagent overload. Explanation: Excess silylating reagent attacks the column stationary phase (polyimide/siloxane) if the liner is dirty or the temperature ramp is too aggressive. The Fix:

  • Use a "sandwich" injection or reduce injection volume.

  • Ensure the solvent delay in your MS method is set correctly (usually 3-4 minutes) to divert the massive reagent peak away from the filament.

References

  • Schummer, C. et al. (2009).[3] "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, 77(4), 1473-1482. [Link]

  • University of Rochester. How To: Remove Residual Water (Azeotropic Drying). [Link][4]

Sources

Technical Support Center: Resolving Co-elution of 2-Hydroxyisovaleric Acid and Lactate in HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the co-elution of 2-hydroxyisovaleric acid and lactate in their High-Performance Liquid Chromatography (HPLC) analyses. As structurally similar α-hydroxy acids, their separation can be a significant analytical hurdle. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind our recommendations to empower you to resolve this common issue.

Understanding the Challenge: Why Do 2-Hydroxyisovaleric Acid and Lactate Co-elute?

The primary reason for the co-elution of 2-hydroxyisovaleric acid and lactate lies in their remarkably similar physicochemical properties. Both are small, polar, and possess a carboxylic acid and a hydroxyl group on the alpha-carbon.

CompoundChemical FormulaMolecular WeightpKaStructure
2-Hydroxyisovaleric AcidC5H10O3118.13 g/mol ~3.87 (predicted)[1]OH-CH(COOH)-CH(CH3)2
Lactic AcidC3H6O390.08 g/mol ~3.86[2][3][4][5]CH3-CH(OH)-COOH

The near-identical pKa values mean that their ionization state will change in unison with shifts in mobile phase pH, making pH-based selectivity enhancement in reversed-phase chromatography particularly challenging. Their high polarity also leads to poor retention on traditional C18 columns, often causing them to elute in or near the solvent front where resolution is minimal.

Troubleshooting Guide: A Question-and-Answer Approach

This section is structured to address common questions and issues encountered when trying to separate these two analytes.

Q1: My peaks for 2-hydroxyisovaleric acid and lactate are completely co-eluting on my C18 column. What is my first step?

Your initial focus should be on increasing retention and exploring alternative selectivities. With highly polar analytes like these, a standard C18 column often provides insufficient interaction.

A1: Initial Troubleshooting Steps

  • Confirm Co-elution: If you are using a mass spectrometer (MS) detector, verify that both compounds are indeed eluting at the same time by examining the mass spectra across the peak.[6] With a UV detector, this is more challenging, but observing a broader-than-expected peak or a slight shoulder can be an indication.[6]

  • Mobile Phase Modification:

    • Decrease Organic Content: If you are using a gradient, flatten the initial part of the gradient or start with a lower percentage of organic solvent. In isocratic mode, simply reduce the organic solvent percentage. This will increase the retention of both compounds, moving them away from the void volume and potentially improving resolution.

    • Highly Aqueous Mobile Phase: These polar analytes require a highly aqueous mobile phase for retention on a C18 column. Ensure your column is compatible with high water content to prevent phase collapse.[7][8] Consider using a polar-embedded or "aqua" type C18 column designed for this purpose.[7][8]

Advanced Separation Strategies

If basic troubleshooting on a standard C18 column fails to provide resolution, it is time to consider more advanced chromatographic techniques that offer different separation mechanisms.

Q2: I've tried modifying my reversed-phase method with no success. What alternative HPLC modes should I consider?

When reversed-phase fails to provide the necessary selectivity, exploring other separation mechanisms is the logical next step. Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Exchange Chromatography (IEC) are powerful alternatives for polar, ionizable compounds.

A2: Exploring Alternative Chromatographic Modes

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase.[9][10] The separation is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent.[11][12]

    • Why it works: HILIC provides an orthogonal separation mechanism to reversed-phase, often resulting in a reversed elution order.[10][13] The subtle differences in the hydrophilicity of 2-hydroxyisovaleric acid and lactate can be exploited to achieve separation.

  • Ion-Exchange Chromatography (IEC): IEC separates molecules based on their net charge.[14] Since both analytes are organic acids, anion-exchange chromatography is a suitable approach.

    • Why it works: At a pH above their pKa, both acids will be negatively charged and can be retained on a positively charged stationary phase. Elution is typically achieved by increasing the concentration of a competing ion (e.g., chloride or acetate) in the mobile phase. The slight differences in their charge distribution and interaction with the stationary phase can lead to separation.

Chiral Considerations

Q3: My application requires the separation of the D- and L-enantiomers of both lactic acid and 2-hydroxyisovaleric acid. How can I achieve this?

Standard HPLC columns will not separate enantiomers. For chiral separations, you must use a chiral stationary phase (CSP) or a chiral additive in the mobile phase.

A3: Chiral Separation Strategies

The separation of all four potential stereoisomers (D- and L-lactic acid, and D- and L-2-hydroxyisovaleric acid) is a complex analytical challenge that will likely require a specialized chiral method.

  • Chiral Stationary Phases (CSPs): This is the most common approach for chiral separations in HPLC. CSPs are packed with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

    • Recommended CSPs: For α-hydroxy acids, polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic antibiotic-based (e.g., vancomycin, teicoplanin) CSPs have shown success.[15][16][17]

  • Capillary Electrophoresis (CE) with a Chiral Selector: CE is a high-efficiency separation technique that can be excellent for separating small, charged molecules.[18] The addition of a chiral selector, such as a cyclodextrin, to the background electrolyte can enable the separation of enantiomers.[19]

Experimental Protocols

Here are detailed starting points for method development. Remember that these are starting points and will likely require optimization for your specific instrumentation and sample matrix.

Protocol 1: Reversed-Phase HPLC with a Polar-Embedded C18 Column

This protocol is a good starting point for resolving the two acids without considering their enantiomers.

  • Column: Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters Atlantis T3) or an aqueous C18 column (e.g., Phenomenex Aqua C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 2
    15 20
    16 95
    18 95
    19 2

    | 25 | 2 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 210 nm or MS with negative ion electrospray ionization.

  • Injection Volume: 5 µL.

Rationale: The polar-embedded phase provides enhanced retention for polar analytes and is resistant to phase collapse in highly aqueous mobile phases.[7][8] The low pH of the mobile phase will keep the carboxylic acids in their protonated, less polar form, which is necessary for retention in reversed-phase.

Protocol 2: HILIC Method

This protocol is a good alternative if reversed-phase fails to provide resolution.

  • Column: Amide- or Diol-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, Tosoh TSKgel Amide-80), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Acetic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B
    0 95
    10 70
    11 50
    13 50
    14 95

    | 20 | 95 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: MS with negative ion electrospray ionization.

  • Injection Volume: 2 µL.

Rationale: The amide phase provides a good balance of hydrophilicity and selectivity for small polar acids. The buffered mobile phase helps to ensure consistent ionization and reproducible retention times.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of 2-hydroxyisovaleric acid and lactate.

TroubleshootingWorkflow start Start: Co-elution of 2-Hydroxyisovaleric Acid and Lactate check_retention Are peaks well-retained on C18 column? (k' > 2) start->check_retention optimize_rp Optimize Reversed-Phase Method check_retention->optimize_rp Yes change_column Switch to Polar-Embedded or Aqueous C18 Column check_retention->change_column No adjust_ph Adjust Mobile Phase pH (2.5-3.5) optimize_rp->adjust_ph change_column->optimize_rp adjust_gradient Flatten Gradient Profile adjust_ph->adjust_gradient alternative_modes Explore Alternative Separation Modes adjust_gradient->alternative_modes No Resolution resolution_achieved Resolution Achieved adjust_gradient->resolution_achieved Resolution Achieved try_hilic Develop HILIC Method alternative_modes->try_hilic try_iec Develop Ion-Exchange Method alternative_modes->try_iec chiral_separation Is Chiral Separation Required? try_hilic->chiral_separation Resolution Achieved no_resolution Resolution Still Not Achieved try_hilic->no_resolution No Resolution try_iec->chiral_separation Resolution Achieved try_iec->no_resolution No Resolution use_csp Use Chiral Stationary Phase (CSP) chiral_separation->use_csp Yes chiral_separation->resolution_achieved No use_ce Consider Capillary Electrophoresis (CE) with Chiral Selector use_csp->use_ce No Resolution use_csp->resolution_achieved Resolution Achieved use_ce->resolution_achieved Resolution Achieved consult_specialist Consult Chromatography Specialist use_ce->consult_specialist No Resolution no_resolution->consult_specialist

Caption: A flowchart outlining the systematic approach to resolving the co-elution of 2-hydroxyisovaleric acid and lactate.

References

  • LookChem. (R)-2-hydroxy-3-methylbutanoic acid. [Link]

  • PubChem. Lactic Acid. [Link]

  • ResearchGate. Chemical Structure of Lactic Acid. [Link]

  • Proprep. What is the pKa of lactic acid, and how does it influence its behavior in biochemical pathways?[Link]

  • Corbion. Physical properties - Lactic acid. [Link]

  • Diduco. Technique: HILIC. [Link]

  • Agilent. Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector. [Link]

  • Separation Science. Do you HILIC?[Link]

  • CLAS. Table of Acids with Ka and pKa Values. [Link]

  • Rupa Health. 2-Hydroxyisovaleric Acid. [Link]

  • Journal of Chromatography A. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • LCGC International. Should an Additive be Added to your HPLC Eluent?[Link]

  • Dr. Maisch. HILIC. [Link]

  • SIELC Technologies. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • PLOS One. The Role of Lactic Acid Adsorption by Ion Exchange Chromatography. [Link]

  • Diduco. Separation of organic acids by ion-exclusion chromatography. [Link]

  • MDPI. Alternative HPLC-DAD Direct-Phase Approach to Measurement of Enantiopurity of Lactic Acid Derivatives. [Link]

  • RSC Publishing. Direct chiral resolution of aliphatic α-hydroxy acids using 2-hydroxypropyl-β-cyclodextrin in capillary electrophoresis. [Link]

  • ResearchGate. Can anyone help with a problem with organic acid analysis using HPLC?[Link]

  • ResearchGate. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers. [Link]

  • LCGC International. Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]

  • The Analytical Scientist. Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. [Link]

  • CEU Repositorio Institucional. Chiral analysis of aliphatic short chain organic acids by capillary electrophoresis. [Link]

  • Frontiers. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. [Link]

  • Locus UFV. Development and validation of the high performance liquid chromatography–ion exclusion method for detection of lactic acid in. [Link]

  • SciELO. Capillary Zone Electrophoresis with Diode-Array Detection as a Tool to Monitor Variations in the Concentration of Organic Acids from. [Link]

  • PubMed. The occurrence of 2-hydroxyisovaleric acid in patients with lactic acidosis and ketoacidosis. [Link]

  • Phenomenex. Ion Exclusion HPLC. [Link]

  • PubMed. Determination of the enantiomers of alpha-hydroxy- and alpha-amino acids in capillary electrophoresis with contactless conductivity detection. [Link]

Sources

Optimizing extraction yields of 2-Hydroxy-3-methylbutanoate from plasma

Author: BenchChem Technical Support Team. Date: March 2026

An indispensable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth guidance for optimizing the extraction of 2-Hydroxy-3-methylbutanoate from plasma. Authored from the perspective of a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common challenges and enhance experimental outcomes.

Introduction: The Challenge of Extracting this compound

This compound, also known as α-hydroxyisovaleric acid, is a small, polar organic acid.[1] Its extraction from a complex biological matrix like plasma presents several analytical challenges. The high abundance of proteins, salts, and lipids, particularly phospholipids, can lead to significant matrix effects, poor recovery, and inconsistent results.[2][3] The analyte's polar nature, conferred by its hydroxyl and carboxyl functional groups, dictates specific requirements for selecting an appropriate extraction methodology to ensure efficient and reproducible isolation prior to analysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide is structured to provide direct solutions to common problems through a comprehensive Troubleshooting Guide and a detailed FAQ section.

Troubleshooting Guide

This section addresses specific issues encountered during the extraction process in a direct question-and-answer format.

Q1: Why is my recovery of this compound consistently low?

A1: Low recovery is one of the most frequent issues and can stem from several factors in the extraction workflow. A systematic approach is essential for diagnosis.[4][5]

Underlying Causes & Diagnostic Steps:

  • Inefficient Extraction Chemistry: The fundamental principle of extraction relies on partitioning the analyte from the aqueous plasma matrix into a phase that can be isolated.

    • For Liquid-Liquid Extraction (LLE): The pH of the plasma sample is critical. This compound is an acid; therefore, to extract it into an organic solvent, the aqueous phase must be acidified (pH 2-3 units below its pKa). This protonates the carboxyl group, neutralizing its charge and making it more soluble in organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE).[6][7][8] Failure to acidify the sample will leave the analyte in its charged (deprotonated) state, which is highly water-soluble and will not partition into the organic phase.[9]

    • For Solid-Phase Extraction (SPE): The choice of sorbent and the pH of the loading solution are paramount. For an acidic analyte, an anion-exchange SPE cartridge is highly effective.[10][11] The sample should be loaded at a pH where the analyte is charged (pH > pKa) to ensure it binds to the positively charged sorbent. If recovery is low, ensure the sample pH is correctly adjusted before loading. Conversely, for reversed-phase SPE, the analyte should be loaded in its neutral form (acidified) to retain it on the nonpolar sorbent.[12]

    • For Protein Precipitation (PPT): While simple, PPT can result in the analyte being co-precipitated or trapped within the protein pellet.[13] Ensure the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma is sufficient, typically at least 3:1 or 4:1, to achieve complete protein crashing.[14][15]

  • Analyte Instability or Degradation: Although generally stable, alpha-hydroxy acids can be susceptible to degradation under harsh conditions.[5]

    • Check Sample Handling: Ensure samples are processed promptly after thawing. Multiple freeze-thaw cycles should be avoided as they can affect the stability of various metabolites.[16][17]

    • Evaluate Storage Conditions: Plasma samples should be stored at -80°C for long-term stability.[18]

  • Incomplete Elution (SPE): The elution solvent may not be strong enough to displace the analyte from the SPE sorbent.

    • For Anion-Exchange SPE: Elution requires a solvent that neutralizes the analyte's charge (e.g., an acidic solvent like 5% formic acid in acetonitrile) or provides a competing ion to displace it.[19]

    • For Reversed-Phase SPE: Elution requires a solvent that is less polar than the loading/wash solution, such as a high percentage of methanol or acetonitrile.[10]

Troubleshooting Workflow for Low Recovery

Start Low Recovery Observed CheckMethod Which extraction method? Start->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE LLE SPE Solid-Phase Extraction (SPE) CheckMethod->SPE SPE PPT Protein Precipitation (PPT) CheckMethod->PPT PPT CheckLLE_pH Is plasma acidified (pH < 4)? LLE->CheckLLE_pH CheckSPE_Sorbent Check sorbent type & sample pH SPE->CheckSPE_Sorbent CheckPPT_Ratio Is solvent:plasma ratio ≥ 3:1? PPT->CheckPPT_Ratio Acidify Action: Acidify plasma with HCl or formic acid. CheckLLE_pH->Acidify No CheckSolvent Is extraction/elution solvent appropriate? CheckLLE_pH->CheckSolvent Yes OptimizeSPE Action: Match sorbent (e.g., Anion-Ex) to analyte state (charged). Optimize load/elute pH. CheckSPE_Sorbent->OptimizeSPE No CheckSPE_Sorbent->CheckSolvent Yes IncreaseRatio Action: Increase solvent volume. Ensure vigorous mixing. CheckPPT_Ratio->IncreaseRatio No CheckPPT_Ratio->CheckSolvent Yes Acidify->CheckLLE_pH OptimizeSPE->CheckSPE_Sorbent IncreaseRatio->CheckPPT_Ratio OptimizeSolvent Action: Test alternative solvents (e.g., MTBE for LLE) or stronger elution solvents for SPE. CheckSolvent->OptimizeSolvent No CheckStability Review sample handling. Minimize freeze-thaw cycles. CheckSolvent->CheckStability Yes OptimizeSolvent->CheckSolvent Success Recovery Improved CheckStability->Success

Caption: Troubleshooting flowchart for low analyte recovery.

Q2: I'm seeing high variability (%CV) in my results. What's the cause?

A2: High variability, or poor precision, undermines the reliability of quantitative data. The two most common culprits are inconsistent sample processing and uncorrected matrix effects.

Underlying Causes & Solutions:

  • Inconsistent Manual Procedures: Small variations in pipetting, mixing time, or evaporation steps can introduce significant variability, especially in high-throughput settings.

    • Solution: Standardize every step of the protocol. Use calibrated pipettes and ensure consistent vortexing times and speeds. Where possible, automation can significantly reduce this type of error.[19]

  • Matrix Effects: This is a major issue in LC-MS analysis of plasma extracts.[20] Co-eluting endogenous compounds, like phospholipids, can interfere with the ionization of the target analyte in the mass spectrometer source, causing either signal suppression or enhancement.[2][3] This effect can vary from sample to sample, leading to high variability.[21]

    • Diagnosis: The presence of matrix effects can be quantitatively assessed by comparing the analyte's signal in a post-extraction spiked blank plasma sample to its signal in a neat solvent solution. A ratio significantly different from 1 indicates a matrix effect.[2]

    • Solution 1: Improve Sample Cleanup. If using PPT, consider switching to a more selective technique like SPE or LLE to better remove interfering components.[3][22] There are also specialized SPE plates and PPT methods designed for phospholipid removal.[3][22]

    • Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most effective way to compensate for matrix effects.[23] A SIL-IS (e.g., ¹³C- or ²H-labeled this compound) has nearly identical chemical and physical properties to the analyte.[24][25] It will co-elute and experience the same ionization suppression or enhancement, allowing the ratio of the analyte to the IS to remain constant, thereby correcting for the variability.[23][25]

  • Inappropriate Internal Standard (IS): If you are not using a SIL-IS, your structural analog IS may not be adequately tracking the analyte.

    • Solution: The ideal structural analog IS should have similar extraction recovery, chromatographic retention time, and ionization response to the analyte. If your current IS elutes far from the analyte, it will not experience the same matrix effect, rendering it ineffective.[23]

Frequently Asked Questions (FAQs)

Q1: Which extraction method should I start with: PPT, LLE, or SPE?

A1: The best choice depends on your analytical goals, required sample cleanliness, and available resources.

Method Pros Cons Best For...
Protein Precipitation (PPT) Fast, simple, inexpensive, high-throughput.[13][26]"Dirty" extracts, high potential for matrix effects, less concentration.[3]Rapid screening, discovery studies, situations where a SIL-IS is used to correct for matrix effects.
Liquid-Liquid Extraction (LLE) Good for removing non-lipid interferences, can concentrate the analyte.[27]More labor-intensive, uses larger solvent volumes, can form emulsions.[9]Assays requiring cleaner samples than PPT, when targeting neutral or ionizable compounds.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, excellent for analyte concentration, reduces matrix effects.[11][28]Most complex method development, highest cost per sample.Regulated bioanalysis, quantitative validation, assays requiring the lowest limits of detection and highest data quality.

Method Selection Decision Tree

Start What is the primary goal of the analysis? Screening High-Throughput Screening / Discovery Start->Screening Screening Validation Quantitative Validation / Regulated Bioanalysis Start->Validation Validation UsePPT Start with Protein Precipitation (PPT) Screening->UsePPT UseSPE Start with Solid-Phase Extraction (SPE) Validation->UseSPE MatrixCheck Are matrix effects significant? UsePPT->MatrixCheck SPE_Type Select SPE Sorbent UseSPE->SPE_Type ConsiderLLE_SPE Consider LLE or SPE for cleaner extracts MatrixCheck->ConsiderLLE_SPE Yes PPT_OK PPT is likely sufficient (especially with a SIL-IS) MatrixCheck->PPT_OK No AnionEx Anion-Exchange (e.g., SAX, MAX) SPE_Type->AnionEx Analyte Charged (pH > pKa) RevPhase Reversed-Phase (e.g., C18, HLB) SPE_Type->RevPhase Analyte Neutral (pH < pKa) AnionEx_Rec Recommended: Captures charged analyte for high selectivity AnionEx->AnionEx_Rec RevPhase_Rec Alternative: Retains neutral analyte (requires acidification) RevPhase->RevPhase_Rec

Caption: Decision tree for selecting an initial extraction method.

Q2: How do I choose the right internal standard (IS)?

A2: The choice of IS is critical for accurate and precise quantification.[24]

  • The Gold Standard: Stable Isotope-Labeled (SIL) IS. A SIL version of this compound is the ideal choice. It behaves identically to the analyte during extraction and LC-MS analysis, providing the most accurate correction for sample loss and matrix effects.[23][25]

  • Alternative: Structural Analog IS. If a SIL-IS is unavailable, choose a close structural analog that is not present in the sample. It should have similar polarity, pKa, and extraction behavior. For this compound, another small, polar alpha-hydroxy acid could be a suitable candidate. However, be aware that it will not perfectly correct for matrix effects if its retention time is not identical to the analyte's.[23]

Q3: What are the best storage and handling conditions for plasma to ensure analyte stability?

A3: Proper sample handling is crucial to prevent analyte degradation and ensure data integrity.

  • Collection: Collect blood in appropriate anticoagulant tubes (e.g., EDTA or heparin). Process to plasma as quickly as possible.

  • Storage: For long-term storage, samples should be kept at -80°C. For short-term storage (a few days), -20°C may be acceptable, but stability should be verified.[29]

  • Thawing: Thaw samples on ice to minimize enzymatic activity.[4]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot samples into single-use volumes after the initial collection if multiple analyses are planned. Studies have shown that even a few freeze-thaw cycles can significantly alter the concentration of certain metabolites in plasma.[16][17]

Detailed Experimental Protocols

The following are starting-point protocols. Optimization will be required for specific applications and instrumentation.

Protocol 1: Protein Precipitation (PPT) with Acetonitrile
  • Objective: A fast method for sample cleanup suitable for high-throughput screening.

  • Pipette 100 µL of thawed plasma sample into a microcentrifuge tube.

  • Add 10 µL of internal standard solution. Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile.[14]

  • Vortex vigorously for 30-60 seconds to ensure thorough protein denaturation.[14]

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.[14]

  • Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[14][26]

  • Carefully transfer the supernatant to a new tube or 96-well plate for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Objective: To achieve a cleaner extract than PPT by partitioning the analyte into an organic solvent.

  • Pipette 100 µL of thawed plasma sample into a glass tube.

  • Add 10 µL of internal standard solution.

  • Add 20 µL of 1M HCl or 10% formic acid to acidify the sample to pH ~2-3.

  • Add 600 µL of ethyl acetate (or MTBE).

  • Vortex vigorously for 2 minutes to ensure thorough mixing.[30]

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Anion Exchange
  • Objective: To obtain a highly purified and concentrated extract for sensitive quantitative analysis.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS and 200 µL of a weak buffer at pH ~6-7 (e.g., ammonium acetate) to ensure the analyte is deprotonated (charged). Vortex and centrifuge to pellet any initial precipitates.

  • Conditioning: Condition a strong anion exchange (SAX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of the sample pre-treatment buffer.

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol to remove interfering substances.[31]

  • Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.[31] This will neutralize the analyte, releasing it from the sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

References

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. [Link]

  • Protein Precipitation Method. (2025, June 9). Phenomenex. [Link]

  • Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. (n.d.). Agilent Technologies. [Link]

  • 2-Hydroxy-3-methylbutanoic acid ethyl ester|2441-06-7. (n.d.). LookChem. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Institutes of Health. [Link]

  • Internal Standard Sets for Reliable Metabolomic Analysis. (2025, October 27). IROA Technologies. [Link]

  • Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. (n.d.). CliniChrom. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29). ResolveMass Laboratories Inc. [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent Technologies. [Link]

  • 2-Hydroxy-3-methylbutyrate | C5H9O3-. (n.d.). PubChem. [Link]

  • What is Solid-Phase Extraction? (n.d.). Phenomenex. [Link]

  • Understanding and Improving Solid-Phase Extraction. (2022, April 15). LCGC International. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC. (2022, January 28). National Institutes of Health. [Link]

  • What is Solid Phase Extraction (SPE)? (n.d.). Organomation. [Link]

  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC. (n.d.). National Institutes of Health. [Link]

  • Quantitative Analysis of Blood Plasma Metabolites Using Isotope Enhanced NMR Methods. (2010, September 29). National Institutes of Health. [Link]

  • Liquid–liquid extraction. (n.d.). Wikipedia. [Link]

  • Quantitative Analysis of Polar Metabolites with Comprehensive Plasma and Cell Targeted Metabolomics Workflow. (n.d.). Agilent Technologies. [Link]

  • Why Is Your SPE Recovery So Low? (2025, August 7). Aijiren. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Internal Standards in metabolomics. (n.d.). IsoLife. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014, February 13). Royal Society of Chemistry. [Link]

  • Sample Preparation – Liquid-Liquid Extraction. (2024, May 14). SCION Instruments. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). Welch Materials, Inc. [Link]

  • Determination of β-hydroxy-β-methylbutyrate concentration and enrichment in human plasma using chemical ionization gas chromatography tandem mass spectrometry - PMC. (n.d.). National Institutes of Health. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011, March 21). Agilent Technologies. [Link]

  • Quality assurance of add-on testing in plasma samples: stability limit for 29 biochemical analytes - PMC. (2024, April 15). National Institutes of Health. [Link]

  • Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. (2019, November 17). ResearchGate. [Link]

  • Troubleshooting protein recovery issues. (2025, March 20). Cytiva. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.). National Institutes of Health. [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2020, July 14). bioRxiv. [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. (2013, November 15). Cosmetic Ingredient Review. [Link]

Sources

Improving sensitivity for trace level detection of 2-hydroxyisovalerate

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Enhanced Sensitivity Protocols for 2-Hydroxyisovalerate (2-HIV) Detection

Executive Summary: The Sensitivity Challenge

2-Hydroxyisovalerate (2-HIV) is a critical organic acid metabolite associated with branched-chain amino acid (BCAA) degradation, specifically Valine. Its quantification is pivotal in diagnosing metabolic disorders like Maple Syrup Urine Disease (MSUD) and monitoring fermentation processes.

The Problem: Direct analysis of 2-HIV by LC-MS is plagued by two factors:

  • High Polarity: It elutes near the void volume on standard C18 columns, leading to massive ion suppression from salts.

  • Poor Ionization: As a small, weak acid (MW ~118 Da), it ionizes poorly in ESI, resulting in high Limits of Detection (LOD).

The Solution: To achieve trace-level sensitivity (nM range), we must move beyond direct injection. This guide details two validated workflows: LC-MS/MS with 3-NPH Derivatization (Recommended for highest sensitivity) and GC-MS Silylation (Recommended for structural confirmation).

Part 1: LC-MS/MS Protocol (High Sensitivity)

Methodology: Chemical derivatization using 3-Nitrophenylhydrazine (3-NPH).[1][2][3] Mechanism: 3-NPH reacts with the carboxylic acid group of 2-HIV in the presence of EDC (carbodiimide) and Pyridine. This converts the polar acid into a hydrophobic hydrazide, increasing retention on C18 columns and introducing a high-response electrospray-active moiety.

Reagents Required
  • 3-NPH: 200 mM in 50% Acetonitrile (ACN).

  • EDC (Catalyst): 120 mM in 50% ACN containing 6% Pyridine.

  • Quenching Solution: 0.1% Formic Acid in water.[4]

Step-by-Step Workflow
  • Sample Prep: Mix 50 µL of sample (Urine/Plasma/Media) with 20 µL of Internal Standard.

  • Reaction: Add 40 µL of EDC solution and 40 µL of 3-NPH solution .

  • Incubation: Vortex and heat at 40°C for 30 minutes .

    • Scientist's Note: Do not exceed 60°C. Higher temps degrade the unstable O-acylisourea intermediate formed by EDC, reducing yield.

  • Quench: Add 400 µL of 0.1% Formic Acid. This stabilizes the pH and dilutes the sample for injection.

  • Analysis: Inject 5 µL onto a C18 Column (e.g., Waters BEH C18).

Data Acquisition: MRM Transitions

Operate in Negative Ion Mode (ESI-) . The 3-NPH tag provides a dominant fragment at m/z 137.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-HIV-3NPH 252.1137.1 (Quant)3022
2-HIV-3NPH 252.1106.9 (Qual)3035
IS (d3-2HIV) 255.1137.13022

Critical Visualization: The following diagram illustrates the derivatization logic and reaction pathway.

DerivatizationWorkflow Sample Sample (2-HIV) Polar, Weak Ionization Reagents Add 3-NPH + EDC (Activator + Tag) Sample->Reagents Mix Intermediate O-acylisourea Unstable Intermediate Reagents->Intermediate Activation Reaction Incubation 40°C, 30 min Intermediate->Reaction Nucleophilic Attack Product 2-HIV-Hydrazide Hydrophobic, High ESI Signal Reaction->Product Stable Amide Bond LCMS C18 LC-MS/MS Negative Mode Product->LCMS Inject

Caption: 3-NPH derivatization workflow transforming polar 2-HIV into a hydrophobic, mass-spec compatible hydrazide.

Part 2: GC-MS Protocol (Robust Confirmation)

Methodology: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).[5][6] Why use this? If LC-MS matrix effects are intractable, GC-MS offers superior separation of structural isomers (e.g., separating 2-hydroxyisovalerate from 3-hydroxyisovalerate).

Step-by-Step Workflow
  • Extraction: Acidify sample and extract with Ethyl Acetate (Liquid-Liquid Extraction).

  • Dry: Evaporate solvent completely under Nitrogen. Moisture kills silylation reagents.

  • Derivatize: Add 50 µL BSTFA + 1% TMCS and 50 µL Pyridine.

  • Incubate: 70°C for 30 minutes.

  • Inject: 1 µL splitless mode.

Part 3: Troubleshooting Center (FAQ)

Q1: I see a "ghost peak" interfering with 2-HIV in LC-MS. What is it? A: This is likely 2-hydroxybutyrate (2-HB) or 3-hydroxyisovalerate .

  • Diagnosis: 3-NPH derivatives of isomers often have identical masses.

  • Fix: You must optimize the chromatographic gradient. Slow down the ramp rate between 10% and 30% B (Acetonitrile). The 2-HIV (branched) usually elutes after straight-chain isomers like 2-hydroxyvalerate but requires validation against standards.

Q2: My reaction yield is low/variable (LC-MS). A: Check your EDC quality. EDC is hygroscopic and hydrolyzes in air.

  • Fix: Use fresh EDC.[4] Store the powder at -20°C in a desiccator. If the EDC clumps, discard it. Also, ensure the sample pH is adjusted; the reaction requires a slightly acidic-to-neutral environment (pH 4.5–6.0) for the EDC activation step to work efficiently before the hydrazine coupling.

Q3: The GC-MS peaks are tailing badly. A: This indicates incomplete derivatization of the hydroxyl group or active sites in the liner.

  • Fix: Ensure the sample was completely dry before adding BSTFA. Water hydrolyzes TMS groups instantly. Switch to a new deactivated glass liner in the inlet.

Part 4: Diagnostic Logic Tree

Use this flow to diagnose low sensitivity issues in your experiments.

TroubleshootingTree Start Issue: Low Sensitivity for 2-HIV CheckMethod Which Method? Start->CheckMethod LCMS LC-MS (3-NPH) CheckMethod->LCMS GCMS GC-MS (BSTFA) CheckMethod->GCMS CheckDeriv Check Derivatization Color Change? LCMS->CheckDeriv NoColor Reagents Failed (Check EDC) CheckDeriv->NoColor No YesColor Check Retention Time CheckDeriv->YesColor Yes VoidVol Eluting in Void? (Use C18, not HILIC) YesColor->VoidVol RT < 1 min GoodRT Check Matrix Effect YesColor->GoodRT RT > 2 min CheckMoisture Was Sample Dry? GCMS->CheckMoisture Wet Moisture Hydrolysis (Re-dry Sample) CheckMoisture->Wet No Dry Check Liner/Column CheckMoisture->Dry Yes

Caption: Diagnostic decision tree for troubleshooting sensitivity issues in 2-HIV analysis.

References

  • Han, J., et al. (2015). "3-Nitrophenylhydrazine-based derivatization for the sensitive analysis of short-chain fatty acids." Analytica Chimica Acta. (Demonstrates the core 3-NPH chemistry for carboxylic acids).

  • Dei Cas, M., et al. (2020). "Implementation of a straightforward derivatization method for the simultaneous analysis of short chain fatty acids." Journal of Chromatography B. (Protocol optimization for EDC/3-NPH).

  • Strauss, K. A., et al. (2020). "Branched-chain α-ketoacid dehydrogenase deficiency (maple syrup urine disease): Treatment, biomarkers, and outcomes."[7] Molecular Genetics and Metabolism. (Clinical context for 2-HIV and MSUD). [7]

  • Agilent Technologies. "GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation." (Reference for aqueous vs. dry derivatization techniques).

Sources

Minimizing moisture interference in silylation of 2-hydroxyisovaleric acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Flowchart

The Core Challenge: 2-Hydroxyisovaleric acid (2-HIVA) contains two active protons: a carboxyl group (-COOH) and an


-hydroxyl group (-OH). Complete derivatization requires the formation of the di-TMS  derivative (

).

Moisture is the primary antagonist in this reaction. It acts as a "scavenger," consuming the silylation reagent (BSTFA) faster than your analyte can, and actively hydrolyzing formed derivatives back to their mono-TMS or free acid forms. This results in poor quantification, non-linear calibration curves, and "ghost" peaks.

Interactive Troubleshooting Workflow

Use this logic tree to diagnose your current failure mode.

G Start Start: Poor 2-HIVA Peak Shape/Area Check_Reagent 1. Check Reagent Vial Start->Check_Reagent Precipitate Is there white precipitate? Check_Reagent->Precipitate Wet_Reagent Reagent Hydrolyzed. Discard & Replace. Precipitate->Wet_Reagent Yes Check_Chrom 2. Analyze Chromatogram Precipitate->Check_Chrom No (Clear liquid) Peak_Type What do you see? Check_Chrom->Peak_Type Ghost_Peak Broad 'Ghost' Peak (Mono-TMS artifact) Peak_Type->Ghost_Peak Split/Small Peak HMDS_High High HMDS Peak (Solvent/Vial Wet) Peak_Type->HMDS_High Huge Solvent Front Tailing Peak Tailing (Active Sites/Inlet) Peak_Type->Tailing Asymmetry > 1.2 Action_Dry Action: Azeotropic Drying (See Module 3) Ghost_Peak->Action_Dry HMDS_High->Action_Dry Action_Inlet Action: Change Liner/ Trim Column Tailing->Action_Inlet

Caption: Logic flow for diagnosing moisture-induced failures in 2-HIVA silylation.

The Chemistry of Failure: Why Moisture Kills

To fix the problem, you must understand the competition occurring in your vial.

The Mechanism

Silylation is a nucleophilic substitution. The silyl donor (BSTFA) attacks the active protons on 2-HIVA.

  • Target Reaction (Success):

    
    
    
  • Parasitic Reaction (Moisture):

    
    
    

Critical Insight: The reaction rate of BSTFA with water is orders of magnitude faster than with the sterically hindered secondary hydroxyl group of 2-HIVA. If water is present, it depletes the reagent before the 2-HIVA is fully protected, leaving you with a mixture of Mono-TMS (carboxyl protected, hydroxyl free) and Di-TMS .

Diagnostic Markers (GC-MS)

If you suspect moisture interference, look for these specific ions in your mass spectrum:

Markerm/z (EI)Significance
Target Analyte (Di-TMS)247 (M-15), 147 The M-15 ion is the loss of a methyl group from the TMS. 147 is the specific rearrangement ion for di-TMS compounds.
Failure Artifact (Mono-TMS)175 (approx)Indicates incomplete silylation of the hydroxyl group.
Moisture Flag (HMDS)147 (Retention Time < 3 min)Hexamethyldisiloxane. A massive peak early in the chromatogram confirms water was present in the sample or solvent.

Validated Protocol: The "Zero-Moisture" Workflow

This protocol is designed to be self-validating. If you follow the azeotropic drying steps, the reaction kinetics favor the di-TMS derivative.

Reagents Required[1][2][3][4][5]
  • Silylation Reagent: BSTFA + 1% TMCS (The TMCS acts as a catalyst for the sterically hindered hydroxyl).

  • Solvent: Anhydrous Pyridine (Acts as an acid scavenger) or Acetonitrile.

  • Drying Agent: Methylene Chloride (DCM) or Acetonitrile (HPLC Grade).

Step-by-Step Methodology
Phase 1: Sample Drying (The Critical Step)

Most failures occur here. Simply blowing down nitrogen is insufficient to remove bound water.

  • Initial Evaporation: Evaporate your aqueous/organic extract to dryness under a stream of nitrogen at 40°C.

  • Azeotropic Drying: Add 100 µL of Methylene Chloride (DCM) or Acetonitrile to the dried residue.

  • Re-Evaporate: Evaporate to dryness again.

    • Why? DCM forms an azeotrope with water, physically carrying residual moisture out of the vial as it evaporates.

  • Repeat: Perform step 2-3 one more time.

Phase 2: Derivatization
  • Reconstitution: Add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to dissolve the acid residue.

  • Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .

    • Note: A 1:1 ratio of solvent to reagent ensures excess reagent availability.

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 60 minutes .

    • Scientific Rationale: The carboxyl group silylates rapidly (mins), but the

      
      -hydroxyl requires thermal energy and time to overcome steric hindrance.
      
  • Injection: Cool to room temperature and inject within 24 hours.

Workflow Sample Aqueous/Organic Extract Dry1 N2 Dry Down (40°C) Sample->Dry1 Azeotrope Add DCM -> Dry (Azeotropic Removal) Dry1->Azeotrope React Add Pyridine + BSTFA/TMCS (70°C, 60 min) Azeotrope->React Inject GC-MS Injection React->Inject

Caption: Optimized workflow emphasizing the azeotropic drying step to eliminate moisture.

Troubleshooting & FAQ

Q1: I see a large peak at the beginning of my run, and my 2-HIVA peak is tiny. What happened?

A: The large peak is likely Hexamethyldisiloxane (HMDS) . This confirms that water was present in your vial. The water reacted with the BSTFA to form HMDS, leaving insufficient reagent to derivatize your 2-HIVA.

  • Fix: Check your drying step. Ensure your pyridine is anhydrous (store over molecular sieves).

Q2: Why do I see two peaks for 2-HIVA?

A: You are seeing the Mono-TMS and Di-TMS forms.[1] This indicates incomplete derivatization .

  • Cause: Reaction time was too short, temperature too low, or moisture deactivated the reagent mid-reaction.

  • Fix: Increase incubation time to 60 minutes at 70°C. Ensure you are using BSTFA with 1% TMCS (the catalyst is essential for the second hydroxyl group).

Q3: My reagent in the bottle has turned cloudy. Can I still use it?

A: No. Cloudiness or white precipitate indicates that moisture has entered the stock bottle and hydrolyzed the reagent. The precipitate is likely ammonium salts or polymerized siloxanes.

  • Protocol: Discard the bottle. Store new reagents in a desiccator at 4°C, but allow them to reach room temperature before opening to prevent condensation.

Q4: Can I use plastic vials?

A: Never. Silylation reagents can leach plasticizers (phthalates) from polypropylene, which will appear as massive contaminant peaks in your chromatogram. Always use silanized glass vials with PTFE-lined caps.

References

  • BenchChem. (2025). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS. Retrieved from

  • Little, J. L. (1999). Artifacts in trimethylsilyl derivatization reactions and ways to avoid them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from

  • NIST Chemistry WebBook. (2024). 2-Hydroxy-3-methylbutyric acid, 2TMS derivative Mass Spectrum.[2] Retrieved from

  • Fiehn, O. (2016).[3] Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. Retrieved from

Sources

Validation & Comparative

Technical Guide: Reference Ranges and Quantification of 2-Hydroxyisovaleric Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Hydroxyisovaleric acid (2-HIVA) , also known as 2-hydroxy-3-methylbutyric acid , is a specific organic acid metabolite derived from the catabolism of the branched-chain amino acid (BCAA) Valine .[1]

In healthy human populations, 2-HIVA is present in trace amounts.[2] Its quantification is a critical component of Urine Organic Acid (UOA) analysis, primarily used to screen for Inborn Errors of Metabolism (IEMs) such as Maple Syrup Urine Disease (MSUD) and to assess mitochondrial function.

Metabolic Pathway

2-HIVA is produced via the reduction of


-ketoisovalerate  (the keto-acid of valine) by lactate dehydrogenase (LDH). This reaction is reversible and often driven by the NADH/NAD+ ratio, making 2-HIVA a marker for both specific enzyme defects and generalized lactic acidosis.

ValineMetabolism cluster_0 Clinical Relevance Valine L-Valine KIV α-Ketoisovalerate (2-Oxoisovalerate) Valine->KIV BCAT (Transamination) HIVA 2-Hydroxyisovaleric Acid (2-HIVA) KIV->HIVA LDH / HADH (Reduction) Isobutyryl Isobutyryl-CoA KIV->Isobutyryl BCKDC Complex (Decarboxylation) Note Blockage at BCKDC (MSUD) shunts flux to 2-HIVA Note->KIV

Figure 1: Metabolic origin of 2-Hydroxyisovaleric acid. In MSUD, the BCKDC complex is defective, causing accumulation of


-ketoisovalerate, which is subsequently reduced to 2-HIVA.

Reference Ranges in Healthy Populations[3][4]

The following data aggregates consensus values from major clinical reference laboratories and metabolomic databases (HMDB). Note that Urine is the primary matrix for diagnosis; plasma levels are typically below the limit of quantitation (LOQ) in healthy individuals using standard assays.

Table 1: Urinary Reference Ranges (Normalized to Creatinine)
Population GroupReference Range (mmol/mol creatinine)InterpretationSource Type
Adults (Healthy) < 2.0 Normal physiological excretionClinical Consensus [1, 2]
Adults (Optimal) 0.0 – 0.4 Target for functional medicine/metabolic healthFunctional Health [2]
Pediatric (0-15 yrs) Trace – 2.5 Age-dependent; neonates may show slightly higher variability due to liver immaturityPediatric Study [3]
MSUD Patients > 10.0 - 400+ Pathognomonic elevation (often accompanied by elevated branched-chain keto acids)Disease State [1]
Table 2: Plasma/Serum Concentrations
MatrixConcentration (

mol/L)
Notes
Plasma (Healthy) < 5.0 Often undetectable by standard GC-MS screening. Requires sensitive LC-MS/MS for precise quantification.
Plasma (MSUD) > 50 - 500+ Correlates with acute decompensation and leucine levels.

Critical Insight: Elevations in 2-HIVA are not specific to MSUD alone. Moderate elevations (2.0 – 10.0 mmol/mol creatinine) are frequently observed in Lactic Acidosis , Ketosis (fasting/diabetic), and Short Bowel Syndrome (bacterial fermentation of unabsorbed peptides) [1, 4].

Comparative Guide: Analytical Methodologies

For drug development and clinical research, selecting the correct assay is vital.

Option A: Gas Chromatography-Mass Spectrometry (GC-MS)[5][6][7]
  • Status: The "Gold Standard" for broad organic acid profiling.

  • Mechanism: Organic acids are extracted and derivatized (silylated) to become volatile.

  • Pros:

    • Simultaneously detects 2-HIVA, 2-hydroxyisocaproic acid (Leucine metabolite), and 2-hydroxy-3-methylvaleric acid (Isoleucine metabolite).

    • Excellent spectral libraries (NIST) for confirmation.

  • Cons: Requires time-consuming derivatization; moisture sensitive.

Option B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Status: Emerging standard for high-throughput targeted quantification.

  • Mechanism: Uses negative electrospray ionization (ESI-) or specific derivatization (e.g., 3-NPH, Aniline) to enhance ionization of carboxylic acids.

  • Pros: Higher sensitivity (lower LOQ); minimal sample prep if using dilute-and-shoot (though derivatization is recommended for chiral separation).

  • Cons: Matrix effects (ion suppression) in urine can be significant; distinguishing isomers (2-HIVA vs. 2-hydroxyvaleric acid) requires careful column selection.

Comparison Matrix
FeatureGC-MS (TMS Derivatization)LC-MS/MS (3-NPH Derivatization)
Sensitivity (LOQ) ~1-5

M
~0.05-0.5

M
Isomer Separation Excellent (Chromatographic + EI Fragmentation)Good (Requires specific columns, e.g., C18 or HILIC)
Throughput Moderate (30-60 min/sample)High (5-15 min/sample)
Cost Low (Reagents cheap)High (Instrumentation + Columns)

Recommended Experimental Protocol (GC-MS)

Reagents
  • Internal Standard: 3,3-dimethylglutaric acid or Tropic acid.

  • Oximation Agent: Hydroxylamine hydrochloride in pyridine.

  • Silylating Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Step-by-Step Workflow
  • Sample Prep: Aliquot 100

    
    L Urine. Add Internal Standard.
    
  • Oximation: Add 50

    
    L Hydroxylamine HCl/Pyridine. Incubate at 60°C for 30 min. (Stabilizes keto groups).
    
  • Extraction: Acidify to pH < 2 with HCl. Extract 3x with Ethyl Acetate. Combine organic layers.

  • Drying: Evaporate Ethyl Acetate under Nitrogen stream to dryness.

  • Silylation: Add 50

    
    L BSTFA + TMCS. Incubate at 60°C for 30 min.
    
  • Analysis: Inject 1

    
    L onto GC-MS (DB-5MS column). Split 10:1.
    

AnalyticalWorkflow cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Instrumental Analysis Sample Urine Sample (Normalized to Creatinine) IS Add Internal Std (Tropic Acid) Sample->IS Oximation Oximation (Hydroxylamine/Pyridine) Stabilizes Keto-acids IS->Oximation Extract L-L Extraction (Ethyl Acetate, pH < 2) Oximation->Extract Dry Evaporate to Dryness (N2 Stream) Extract->Dry Deriv Silylation (BSTFA) Forms TMS-Esters Dry->Deriv GC GC Separation (DB-5MS Column) Deriv->GC MS MS Detection (EI Source, SIM/Scan) GC->MS Data Quantification Target Ion: m/z 145/147 MS->Data

Figure 2: Optimized GC-MS workflow for organic acid quantification. The oximation step is critical if simultaneous analysis of


-ketoisovalerate is required.
Quality Control Checkpoints (Self-Validating System)
  • Internal Standard Recovery: Must be > 80%. If lower, check extraction pH (must be highly acidic to protonate organic acids).

  • Peak Shape: Tailing peaks indicate moisture in the silylation mixture. Ensure reagents are fresh and anhydrous.

  • Creatinine Normalization: Essential for urine. Do not report raw concentration (mmol/L) as hydration status skews results.

References

  • Rupa Health. (n.d.). 2-Hydroxyisovaleric Acid Biomarker Analysis. Retrieved from [Link]

  • HealthMatters.io. (n.d.). 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2022).[3][4] Metabolite: 2-Hydroxyisovaleric acid (HMDB0000754). Retrieved from [Link][3][4]

  • National Institutes of Health (NIH). (2007). Comparison of GC-MS and LC-MS Methods for the Analysis of Antioxidant Phenolic Acids. Anal Bioanal Chem. Retrieved from [Link]

  • MetwareBio. (2023). LC-MS VS GC-MS: What's the Difference. Retrieved from [Link]

Sources

Inter-laboratory comparison of alpha-hydroxyisovaleric acid measurement

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Guide to the Measurement of Alpha-Hydroxyisovaleric Acid: A Comparative Analysis of GC-MS and LC-MS/MS Methodologies

Abstract

The accurate quantification of alpha-hydroxyisovaleric acid (α-HIVA), a key metabolite in the valine degradation pathway, is of increasing interest in clinical and research settings. Elevated levels of α-HIVA can be indicative of metabolic dysregulation, and its precise measurement is crucial for understanding disease pathogenesis and for potential diagnostic applications. This guide provides a comprehensive comparison of the two predominant analytical techniques for α-HIVA quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Through a synthesis of published validation data, this document establishes a framework for inter-laboratory comparison, offering insights into the performance, strengths, and limitations of each method. Detailed experimental protocols and visual workflows are provided to aid researchers, scientists, and drug development professionals in the selection and implementation of the most appropriate analytical strategy for their specific needs.

Introduction: The Significance of Alpha-Hydroxyisovaleric Acid Measurement

Alpha-hydroxyisovaleric acid is an organic acid metabolite derived from the breakdown of the branched-chain amino acid valine.[1] Its accumulation in biological fluids can be an indicator of underlying metabolic disorders. For instance, in the context of COVID-19, an increase in α-HIVA has been observed and is hypothesized to be linked to altered amino acid catabolism in hypoxic conditions.[1] Given its potential as a biomarker, the ability to reliably and consistently measure α-HIVA across different laboratories is paramount.

Inter-laboratory comparisons are essential for ensuring the quality and comparability of analytical measurements.[1][2][3] These studies, often in the form of proficiency testing (PT), allow laboratories to evaluate their performance against a consensus value and identify potential analytical errors.[2][4] While a formal, large-scale proficiency testing program specifically for alpha-hydroxyisovaleric acid is not widely documented, this guide provides a comparative analysis of the primary analytical methods used for its quantification, drawing on published performance data to establish a benchmark for best practices.

Comparative Analysis of Analytical Methodologies

The two gold-standard analytical techniques for the quantification of organic acids like alpha-hydroxyisovaleric acid in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] Each method presents a unique set of advantages and challenges that laboratories must consider.

Performance Characteristics: A Synthesized Inter-laboratory Perspective

To provide a clear comparison, the following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of alpha-hydroxyisovaleric acid and similar organic acids, based on a review of published validation studies.

Parameter GC-MS with Silylation Derivatization LC-MS/MS (Direct Injection/Simple Dilution) Authoritative Source
Precision (Inter-assay CV%) ≤ 15%< 10%[8][9]
Accuracy (Mean % Recovery) 98.3–101.6%90-110%[8][9]
Limit of Quantification (LOQ) 3 - 272 ng/mL0.008 µg/mL[5][10]
Analysis Time per Sample ~30-40 minutes~5-15 minutes[5][11]
Sample Preparation Complexity High (requires derivatization)Low to Medium[5][10]
Matrix Effect Susceptibility LowMedium to High[12]

Expert Insights: The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study. GC-MS, while requiring a more laborious sample preparation due to the need for derivatization, is a robust and well-established technique with minimal matrix effects.[6] LC-MS/MS, on the other hand, offers the advantage of higher throughput and simpler sample preparation, though it can be more susceptible to matrix effects which need to be carefully evaluated during method validation.[7][12]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed methodologies for the two primary analytical approaches. These protocols are designed to be self-validating systems, incorporating steps for quality control and ensuring data integrity.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

This method is a classic and highly reliable technique for the analysis of volatile and semi-volatile organic compounds. For non-volatile compounds like alpha-hydroxyisovaleric acid, a derivatization step is necessary to increase volatility.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add Silylating Agent (e.g., BSTFA) Dry->Deriv Heat Incubate at Elevated Temperature Deriv->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantification against Calibration Curve Detect->Quantify

Caption: Workflow for GC-MS analysis of alpha-hydroxyisovaleric acid.

  • Sample Preparation:

    • To 100 µL of biological sample (e.g., plasma, urine), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or utilize a solid-phase extraction (SPE) cartridge to isolate the organic acids.[10]

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for 30-60 minutes to ensure complete derivatization.[9]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Gas Chromatography Conditions:

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A gradient temperature program is used to separate the analytes, for example, starting at 60°C and ramping up to 300°C.[11]

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[6]

  • Data Analysis:

    • Identify the alpha-hydroxyisovaleric acid derivative peak based on its retention time and mass spectrum.

    • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.[10]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is amenable to high-throughput analysis. For small, polar molecules like alpha-hydroxyisovaleric acid, sample preparation can be significantly simpler than for GC-MS.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (if needed) Spike->Precipitate Dilute Dilute with Mobile Phase Precipitate->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Chromatographic Separation (Reversed-Phase or HILIC) Inject->Separate Detect Tandem Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification against Calibration Curve Detect->Quantify

Caption: Workflow for LC-MS/MS analysis of alpha-hydroxyisovaleric acid.

  • Sample Preparation:

    • To 50 µL of biological sample, add an internal standard.

    • If analyzing plasma or serum, perform protein precipitation by adding a solvent like acetonitrile. For urine, this step may not be necessary.[7]

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant and dilute with the initial mobile phase before injection.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Liquid Chromatography Conditions:

      • Column: A reversed-phase C18 column or a HILIC column for better retention of polar analytes.

      • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).[5]

    • Tandem Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for alpha-hydroxyisovaleric acid and its internal standard are monitored.[5]

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard MRM transitions.

    • Calculate the concentration of alpha-hydroxyisovaleric acid using a calibration curve constructed from standards prepared in a surrogate matrix.[7]

Trustworthiness and Self-Validation

For both methodologies, adherence to rigorous validation guidelines is crucial for ensuring the trustworthiness of the results. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value.[12]

  • Precision: The degree of agreement among multiple measurements of the same sample.[12]

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other sample components.[12]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.[12]

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range.[12]

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte.[12]

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12]

Laboratories should establish and document their own performance characteristics for their chosen method and participate in external quality assessment schemes or proficiency testing programs whenever available to ensure ongoing competence.[4][13]

Conclusion

The accurate measurement of alpha-hydroxyisovaleric acid is critical for advancing our understanding of its role in health and disease. Both GC-MS and LC-MS/MS are powerful and reliable techniques for its quantification, each with its own set of advantages and considerations. This guide provides a framework for comparing these methodologies and serves as a resource for laboratories to establish and validate their own analytical procedures. By adhering to the principles of good laboratory practice and participating in inter-laboratory comparisons, the scientific community can ensure the generation of high-quality, comparable data for this important biomarker.

References

  • Inter laboratory Comparison 2023 Report - Benchmark International. (2024, August 1).
  • Proficiency Testing Program - AOAC INTERNATIONAL. (n.d.). Retrieved from [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. (n.d.). Retrieved from [Link]

  • Proficiency Testing Programs - AIHA Laboratory Accreditation Programs. (2026, January 12). Retrieved from [Link]

  • Ehling, S., & Reddy, T. M. (2014). Investigation of the presence of β-hydroxy-β-methylbutyric acid and α-hydroxyisocaproic acid in bovine whole milk and fermented dairy products by a validated liquid chromatography-mass spectrometry method. Journal of Agricultural and Food Chemistry, 62(7), 1506–1511. [Link]

  • Dudzik, A., et al. (2021). Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers in Molecular Biosciences, 8, 758688. [Link]

  • AIHA PAT Programs. (2024, December 2). Proficiency Analytical Testing Programs. Retrieved from [Link]

  • Couch, T. M. (2010). A rapid method for determination of alpha hydroxy acids in seawater and biological fluids at trace levels. Scholars' Mine. [Link]

  • Organic Acids Testing Simplified. (n.d.). Retrieved from [Link]

  • Diagnostic Solutions Laboratory. (n.d.). OAp™ - Organic Acids Profile test. Retrieved from [Link]

  • Reçber, T., et al. (2021). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of Research in Pharmacy, 26(1), 136-144. [Link]

  • Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • ResearchGate. (n.d.). (A) Interlaboratory comparison of analytical methods: Biomarkers... | Download Scientific Diagram. Retrieved from [Link]

  • Le Couteur, D. G., et al. (2022). Metabolomic profile of severe COVID-19 and a signature predictive of progression towards severe disease. Scientific Reports, 12(1), 2633. [Link]

  • Malz, F., & Janasik, B. (2022). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. Toxins, 14(6), 411. [Link]

  • van der Veen, A. M. H. (2006). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance, 11(1-2), 29–33. [Link]

  • Semantic Scholar. (2023, August 23). Development and Validation of a High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) Method for Qua. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. Retrieved from [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. (n.d.). Retrieved from [Link]

  • Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. (2024, October 7). International Journal of Drug Regulatory Affairs. Retrieved from [Link]

  • Kulyak, O. Y., et al. (2025, October 12). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Workflow indicating the procedures for biological sample preparation... | Download Scientific Diagram. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-methylbutanoate
Reactant of Route 2
2-Hydroxy-3-methylbutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.